Product packaging for Bis-PEG4-sulfonic acid(Cat. No.:CAS No. 1807539-08-7)

Bis-PEG4-sulfonic acid

Numéro de catalogue: B606178
Numéro CAS: 1807539-08-7
Poids moléculaire: 366.4 g/mol
Clé InChI: URCFPXZEPHPAIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis-PEG4-sulfonic acid is a PEG Linker

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O10S2 B606178 Bis-PEG4-sulfonic acid CAS No. 1807539-08-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O10S2/c11-21(12,13)9-7-19-5-3-17-1-2-18-4-6-20-8-10-22(14,15)16/h1-10H2,(H,11,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCFPXZEPHPAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS(=O)(=O)O)OCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272844
Record name 3,6,9,12-Tetraoxatetradecanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807539-08-7
Record name 3,6,9,12-Tetraoxatetradecanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807539-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatetradecanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Bis-PEG4-sulfonic acid" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Bis-PEG4-sulfonic acid, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. Due to the limited availability of detailed experimental protocols in publicly accessible literature, this guide also presents a representative experimental workflow for its application in bioconjugation, based on established chemical principles.

Core Properties and Structure

This compound is a versatile chemical tool primarily used in bioconjugation and drug delivery. Its structure features a hydrophilic tetraethylene glycol (PEG4) spacer flanked by two sulfonic acid terminal groups. This bifunctional nature allows for the crosslinking of molecules or the modification of surfaces.

Chemical Structure

The structural representation of this compound is as follows:

IUPAC Name: 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acid[1]

SMILES: O=S(O)(=O)CCOCCOCCOCCOCCS(O)(=O)=O[1]

InChI Key: URCFPXZEPHPAIR-UHFFFAOYSA-N[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some suppliers describe the compound as a solid, others list it as a liquid, indicating potential variability based on purity or hydration state.

PropertyValueSource(s)
CAS Number 1807539-08-7[1][2][3]
Molecular Formula C₁₀H₂₂O₁₀S₂[1][2][3]
Molecular Weight 366.40 g/mol [1][2][3]
Appearance Solid or Pale Yellow Oily Matter/Liquid[]
Purity ≥95%[2][]
Solubility Soluble in DMSO[1][3][]
Density 1.4 ± 0.1 g/cm³ (as liquid)[][5]
Storage Conditions Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C[3][]

Chemical Reactivity and Applications

The sulfonic acid (-SO₃H) functional groups are highly acidic and hydrophilic.[6] This hydrophilicity, conferred by both the PEG spacer and the sulfonic acid groups, enhances the aqueous solubility of conjugates.[2][6] The sulfonic acid moieties can undergo several types of chemical reactions, making them suitable for various applications in research and drug development.[1][2]

Key Applications
  • Bioconjugation: As a homobifunctional linker, it can be used to conjugate and crosslink biomolecules, such as proteins and peptides.[6] This is particularly useful for creating antibody-drug conjugates (ADCs) or other targeted therapeutic agents.[7]

  • Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of a drug by increasing its solubility and stability.[6]

  • PROTACs: It is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[5]

  • Surface Modification: The sulfonic acid groups can be used to modify surfaces, such as nanoparticles or medical devices, to enhance their hydrophilicity and biocompatibility.[6]

The logical relationship between the structure of this compound and its applications is illustrated in the diagram below.

G cluster_structure Core Structure cluster_properties Resulting Properties cluster_applications Primary Applications A This compound B Two Sulfonic Acid (-SO3H) Groups A->B C Hydrophilic PEG4 Spacer A->C D Homobifunctionality B->D E High Hydrophilicity & Aqueous Solubility C->E F Bioconjugation & Crosslinking D->F H PROTAC Synthesis D->H G Drug Delivery (Improved Pharmacokinetics) E->G I Surface Modification E->I F->G

Figure 1. Logical relationship between the structure and applications of this compound.

Experimental Protocols

Detailed, peer-reviewed protocols for the synthesis and specific use of this compound are not widely available in the public domain, as these are often proprietary to chemical suppliers. However, based on the known reactivity of sulfonic acids, a representative workflow for the conjugation of an amine-containing biomolecule (e.g., a protein) using this compound can be proposed.

Disclaimer: The following protocol is a representative, hypothetical workflow and has not been experimentally validated from a specific cited source. It is based on general chemical principles for activating carboxylic acids (which can be extended to sulfonic acids) for reaction with primary amines. Optimization will be required for any specific application.

Representative Workflow: Protein-Protein Crosslinking

This workflow describes the steps to crosslink two different amine-containing proteins (Protein A and Protein B) using this compound as the linker. The process involves a two-step sequential conjugation.

G A Step 1: Activation of this compound B Reaction with Protein A A->B EDC/Sulfo-NHS C Purification of Protein A-Linker Conjugate B->C Desalting Column D Step 2: Activation of Second Sulfonic Acid Group C->D E Reaction with Protein B D->E EDC/Sulfo-NHS F Purification of Final Crosslinked Conjugate E->F Size-Exclusion Chromatography G Characterization F->G SDS-PAGE, Mass Spec

Figure 2. Representative experimental workflow for protein-protein crosslinking.
Detailed Methodology for Representative Workflow

Materials:

  • This compound

  • Protein A and Protein B (in an amine-free buffer, e.g., PBS pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns and size-exclusion chromatography (SEC) system

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Step 1: Conjugation to Protein A

    • Activation of Linker: In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer. Add a 1.5-fold molar excess of both EDC and Sulfo-NHS to the linker solution. Incubate for 15-20 minutes at room temperature to activate one of the sulfonic acid groups.

    • Reaction with Protein A: Immediately add the activated linker solution to the solution of Protein A. The molar ratio of linker to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted activated linker. Incubate for 15 minutes.

    • Purification: Remove excess, unreacted linker and quenching reagents using a desalting column equilibrated with PBS, pH 7.4.

  • Step 2: Conjugation to Protein B

    • Activation of Conjugate: Take the purified Protein A-linker conjugate and add it to fresh Activation Buffer. Add a 1.5-fold molar excess of EDC and Sulfo-NHS to activate the remaining terminal sulfonic acid group on the linker. Incubate for 15-20 minutes at room temperature.

    • Reaction with Protein B: Immediately add the activated Protein A-linker conjugate to a solution of Protein B. The molar ratio of the conjugate to Protein B should be optimized (e.g., starting at 1:1 or 1:2). Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

    • Quenching: Quench the reaction with Quenching Buffer as described previously.

  • Final Purification and Characterization:

    • Purify the final crosslinked product (Protein A-Linker-Protein B) from unreacted components using size-exclusion chromatography (SEC).

    • Characterize the final conjugate using SDS-PAGE (to observe a band shift corresponding to the crosslinked product) and mass spectrometry to confirm the final molecular weight.

Conclusion

This compound is a valuable homobifunctional linker for researchers in drug development and materials science. Its hydrophilic nature and the reactivity of its terminal sulfonic acid groups allow for its use in a variety of applications, from creating complex bioconjugates to modifying surfaces. While detailed, publicly available experimental protocols are scarce, the fundamental principles of its chemistry provide a solid basis for developing and optimizing its use in the laboratory.

References

An In-depth Technical Guide to Bis-PEG4-sulfonic acid: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Bis-PEG4-sulfonic acid, a bifunctional polyethylene (B3416737) glycol (PEG) linker, for researchers, scientists, and drug development professionals. This document details its chemical properties, applications in bioconjugation and drug delivery, and provides illustrative experimental workflows.

Core Properties of this compound

This compound is a hydrophilic linker molecule increasingly utilized in the fields of bioconjugation and pharmaceutical sciences. Its structure, featuring a tetra-ethylene glycol spacer flanked by two sulfonic acid groups, imparts unique characteristics beneficial for the development of complex biomolecules.

PropertyValueReference
CAS Number 1807539-08-7[1]
Molecular Weight 366.40 g/mol [1]
Chemical Formula C10H22O10S2[1]
IUPAC Name 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acid[1]

Applications in Drug Development and Bioconjugation

The principal application of this compound lies in its role as a flexible, hydrophilic spacer arm to conjugate two molecules of interest. The polyethylene glycol (PEG) backbone is a well-established component in drug delivery systems, known for its ability to improve the solubility, stability, and pharmacokinetic profile of conjugated molecules.[2][3]

The sulfonic acid terminal groups are highly acidic and hydrophilic, contributing to the overall water solubility of the linker and the resulting conjugate.[4] These groups can participate in various chemical reactions, including esterification, halogenation, and displacement reactions, allowing for the covalent attachment of a wide range of molecules.[5]

Role in Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical component influencing the efficacy, safety, and stability of the therapeutic. Hydrophilic linkers, such as those based on PEG, are advantageous as they can mitigate the hydrophobicity of the cytotoxic drug, reducing the propensity for aggregation and improving the pharmacokinetics of the ADC.[2][6][] The use of PEG linkers can lead to a longer half-life in circulation and better tumor accumulation.[2]

Utility in PROTACs

This compound is also described as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker's length, flexibility, and hydrophilicity are crucial for the proper folding and function of the PROTAC, enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols and Methodologies

While specific, detailed protocols for the direct conjugation of biomolecules using the sulfonic acid groups of this compound are not extensively documented in readily available literature, the general principles of bioconjugation and the known reactivity of sulfonic acids can be applied. The sulfonic acid groups are typically activated to a more reactive intermediate, such as a sulfonyl chloride, to facilitate reaction with nucleophiles like amines on a protein.

Below is a generalized workflow for the synthesis of a bioconjugate, such as an antibody-drug conjugate, which could be adapted for a sulfonic acid-terminated linker.

Illustrative Experimental Workflow: Synthesis of an Antibody-Drug Conjugate

This diagram illustrates a conceptual workflow for the synthesis of an ADC, where a linker is used to attach a cytotoxic drug to an antibody.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker-Payload Synthesis cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab Reduction Conjugation Conjugation Reaction Reduced_Ab->Conjugation Linker This compound (Linker) Activated_Linker Activated Linker (e.g., Maleimide-PEG-Sulfonyl Chloride) Linker->Activated_Linker Activation Linker_Drug Linker-Payload Intermediate Activated_Linker->Linker_Drug Reaction with Drug Drug Cytotoxic Payload Drug->Linker_Drug Linker_Drug->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Logical Relationship in PROTAC Function

The function of a PROTAC is dependent on the successful formation of a ternary complex. The linker plays a pivotal role in this process.

PROTAC_Mechanism PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its hydrophilic PEG spacer and reactive sulfonic acid termini offer a versatile platform for the synthesis of complex biomolecules with improved pharmaceutical properties. Further research into specific reaction conditions for sulfonic acid-mediated bioconjugation will undoubtedly expand its utility in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Properties

A summary of the key properties for Bis-PEG4-sulfonic acid is provided in the table below.

PropertyValueReference
IUPAC Name 2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid[]
Synonyms 3,6,9,12-Tetraoxatetradecane-1,14-disulfonic acid[]
CAS Number 1807539-08-7[][2][3]
Molecular Formula C10H22O10S2[][2]
Molecular Weight 366.41 g/mol []
Appearance Pale Yellow Oily Matter[]
Purity ≥95%[][2]
Solubility Soluble in DMSO[]
Storage 2-8°C (short term), -20°C (long term)[][3]

Proposed Synthesis Protocol

The proposed synthesis of this compound can be achieved through a two-step process starting from tetraethylene glycol. The overall strategy involves the conversion of the terminal hydroxyl groups to good leaving groups, followed by nucleophilic substitution with a sulfite (B76179) salt.

Logical Workflow for Synthesis

G A Start: Tetraethylene Glycol B Step 1: Ditosylation A->B p-Toluenesulfonyl chloride, Pyridine (B92270), 0°C to RT C Intermediate: Bis-PEG4-tosylate B->C D Step 2: Sulfonation C->D Sodium sulfite, Water/Ethanol (B145695), Reflux E Purification D->E Ion-exchange chromatography F Final Product: This compound E->F

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tetraethylene glycol di-p-toluenesulfonate (Bis-PEG4-tosylate)

This step involves the conversion of the terminal hydroxyl groups of tetraethylene glycol into tosylates, which are excellent leaving groups for the subsequent nucleophilic substitution.

  • Materials:

    • Tetraethylene glycol (1.0 eq)

    • p-Toluenesulfonyl chloride (2.2 eq)

    • Anhydrous pyridine

    • Dichloromethane (B109758) (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve tetraethylene glycol in anhydrous pyridine and cool the solution to 0°C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Bis-PEG4-tosylate.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This step is a nucleophilic substitution reaction where the tosylate groups are displaced by sulfite ions to form the corresponding sulfonic acid.

  • Materials:

    • Tetraethylene glycol di-p-toluenesulfonate (1.0 eq)

    • Sodium sulfite (2.5 eq)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve the Bis-PEG4-tosylate in a mixture of ethanol and water.

    • Add sodium sulfite to the solution and heat the mixture to reflux.

    • Stir the reaction at reflux overnight.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • The resulting aqueous solution contains the sodium salt of this compound. To obtain the free acid, the solution can be passed through a column of acidic ion-exchange resin.

    • Lyophilize the eluate to obtain the final product, this compound.

Quantitative Data Summary

As this is a proposed synthesis, the following table provides expected ranges for yields and purity based on similar reactions in the literature. Actual results may vary.

StepProductExpected YieldExpected Purity (by HPLC)
1 Bis-PEG4-tosylate80-95%>95%
2 This compound70-90%>95%

Signaling Pathways and Applications

This compound is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The hydrophilic PEG4 linker improves the solubility and pharmacokinetic properties of the PROTAC molecule.

PROTAC Mechanism of Action

G cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Navigating the Safety and Handling of Bis-PEG4-sulfonic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the safety, handling, and application of Bis-PEG4-sulfonic acid, a key building block in the development of targeted protein degraders. Aimed at researchers, scientists, and drug development professionals, this document compiles essential safety data, handling precautions, and a general experimental workflow to ensure the safe and effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring a polyethylene (B3416737) glycol (PEG) chain. It is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. The this compound linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, initiating the targeted degradation process. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Safety Data and Physical Properties

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety information can be inferred from related sulfonic acid compounds. The primary hazards associated with this class of chemicals are their corrosive nature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₂O₁₀S₂Taifan Technology
Molecular Weight 366.41 g/mol Taifan Technology
Appearance Not specified (likely a liquid or solid)-
Purity >98%MedChemExpress[1]

Table 2: Hazard Information for Structurally Related Sulfonic Acids

Hazard StatementClassificationPrecautionary StatementSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.Sigma-Aldrich
Causes severe skin burns and eye damageSkin Corrosion (Category 1B), Serious Eye Damage (Category 1)P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Remove/ Take off immediately all contaminated clothing. Rinse skin with water/ shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Sigma-Aldrich

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of sulfonic acids, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if they become contaminated.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste due to its corrosive properties.

Experimental Workflow: PROTAC Synthesis and Application

This compound serves as a critical linker in the synthesis of PROTACs. The general workflow involves the chemical conjugation of a target protein-binding ligand and an E3 ligase-recruiting ligand to the bifunctional linker. The resulting PROTAC is then used in cellular or in vivo models to induce the degradation of the target protein.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_application Cellular Application & Analysis ligand_target Target Protein Ligand linker This compound (Linker) ligand_target->linker Conjugation Step 1 protac Synthesized PROTAC linker->protac ligand_e3 E3 Ligase Ligand ligand_e3->linker Conjugation Step 2 cell_culture Treat Cells with PROTAC protac->cell_culture Introduction to Biological System ternary_complex Formation of Ternary Complex (Target-PROTAC-E3) cell_culture->ternary_complex ubiquitination Target Protein Ubiquitination ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation analysis Western Blot / Mass Spec (Protein Level Analysis) degradation->analysis

General workflow for PROTAC synthesis and application.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can go on to target another protein molecule.

PROTAC_Pathway PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Release & Reuse UbiquitinatedTarget Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ub Transfer Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

PROTAC-mediated targeted protein degradation pathway.

References

The Strategic Integration of Bis-PEG4-sulfonic acid in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This technical guide provides an in-depth examination of "Bis-PEG4-sulfonic acid," a bifunctional linker increasingly utilized in PROTAC development. We will explore its mechanism of action, the strategic advantages conferred by its polyethylene (B3416737) glycol (PEG) and sulfonic acid components, and its role in the rational design of potent and selective protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, often leading to potent and sustained biological effects at sub-stoichiometric concentrations.[2][3]

The linker component of a PROTAC is far from a passive spacer; it plays a pivotal role in several key aspects of PROTAC function:

  • Ternary Complex Formation: The length, flexibility, and chemical composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] An optimal linker facilitates favorable protein-protein interactions within the complex, a phenomenon known as positive cooperativity.[5]

  • Physicochemical Properties: The linker significantly influences the overall physicochemical properties of the PROTAC, such as solubility and cell permeability. Given that PROTACs are often large molecules that fall outside of traditional "rule-of-five" guidelines, the linker's contribution to drug-like properties is paramount.[6][7]

  • Pharmacokinetics: The stability and properties of the linker can impact the metabolic stability and overall pharmacokinetic profile of the PROTAC.[5]

This compound: Structure and Physicochemical Properties

"this compound" is a bifunctional linker characterized by a central polyethylene glycol (PEG) chain of four ethylene (B1197577) glycol units, flanked by two sulfonic acid groups.

Structure:

The key components of this linker and their contributions to PROTAC properties are:

  • PEG4 Chain: The tetra-polyethylene glycol unit provides several advantageous features:

    • Hydrophilicity: The ether oxygens in the PEG chain are hydrogen bond acceptors, significantly increasing the water solubility of the PROTAC molecule.[8][9] This can be crucial for improving the often-poor solubility of complex, high-molecular-weight PROTACs.[7]

    • Flexibility: The PEG chain is highly flexible, allowing the two ligands of the PROTAC to adopt a wide range of spatial orientations. This conformational flexibility increases the likelihood of achieving a productive ternary complex geometry.[2][10]

    • Tunability: The length of the PEG chain can be easily modified to systematically optimize the distance between the target protein and the E3 ligase, which is a critical parameter for degradation efficiency.[9]

  • Sulfonic Acid Groups: The terminal sulfonic acid moieties are strong acidic groups that are typically deprotonated at physiological pH. Their inclusion offers several benefits:

    • Enhanced Hydrophilicity: Sulfonic acids are highly polar and contribute significantly to the overall water solubility of the PROTAC.[11] This can be particularly beneficial for improving the solubility of highly hydrophobic warheads or E3 ligase ligands.

    • Synthetic Handle: The sulfonic acid group is a versatile chemical handle for conjugation. It can be activated or converted to a sulfonyl chloride, which readily reacts with amines on the target protein ligand or E3 ligase ligand to form stable sulfonamide bonds.[12] This provides a robust and efficient method for PROTAC synthesis.

Mechanism of Action of this compound in PROTAC Formation and Function

The primary role of this compound in PROTACs is to serve as a flexible and hydrophilic bridge, enabling the formation of a productive ternary complex.

PROTAC Synthesis

The bifunctional nature of this compound allows for a modular approach to PROTAC synthesis. The sulfonic acid groups can be sequentially or simultaneously coupled to the respective ligands. A common synthetic strategy involves the conversion of the sulfonic acids to more reactive species, such as sulfonyl chlorides, which can then react with amine functionalities on the ligands.

Ternary Complex Formation

Once synthesized, the PROTAC incorporating the this compound linker facilitates the formation of the ternary complex. The flexible PEG4 chain allows the warhead and the E3 ligase ligand to independently bind to their respective proteins and then orient themselves to form a stable complex. The hydrophilicity of the linker can help to prevent non-specific hydrophobic interactions and aggregation of the PROTAC, ensuring its availability for target engagement.

While direct interactions between the sulfonic acid groups and the proteins in the ternary complex have not been explicitly documented in publicly available literature, their high polarity could influence the local electrostatic environment and potentially engage in hydrogen bonding with polar residues on the surface of the target protein or E3 ligase, further stabilizing the ternary complex.

Quantitative Data on PROTACs with PEG Linkers

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4VHLPEG-based<100>90HeLa[13]
SMARCA2VCBPEG-based30065MV-4-11[3]
SMARCA4VCBPEG-based25070MV-4-11[3]
PI3K (p110γ)VHLPEG/Alkyl42.2388.6MDA-MB-231[10]
mTORVHLPEG/Alkyl45.474.9MDA-MB-231[10]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. These values are highly dependent on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs, which can be adapted for use with this compound.

General Protocol for PROTAC Synthesis via Sulfonamide Linkage
  • Activation of Sulfonic Acid:

    • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF).

    • Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Remove the solvent and excess reagent under reduced pressure to obtain the bis-sulfonyl chloride.

  • First Ligand Coupling:

    • Dissolve the bis-sulfonyl chloride in an aprotic solvent.

    • Add a solution of the first ligand (containing a primary or secondary amine) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the mono-substituted product by flash chromatography.

  • Second Ligand Coupling:

    • Dissolve the mono-substituted intermediate in an aprotic solvent.

    • Add a solution of the second ligand (containing a primary or secondary amine) and a non-nucleophilic base.

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot Protocol for Measuring Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4 °C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase E3_bound->PROTAC_bound

Caption: Mechanism of action of a PROTAC with a this compound linker.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start This compound + Ligand 1 + Ligand 2 Synthesis Chemical Synthesis (e.g., Sulfonamide formation) Start->Synthesis Purification Purification (HPLC) Synthesis->Purification Cell_Treatment Cell Treatment with PROTAC Purification->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ligase Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolbox. Its PEG component provides essential flexibility and hydrophilicity, while the sulfonic acid moieties offer a robust synthetic handle and further enhance solubility. While specific data on the direct contribution of the sulfonic acid groups to ternary complex stability and degradation efficacy remains to be fully elucidated, the overall properties of this linker make it a highly attractive choice for the development of PROTACs with improved drug-like properties. The continued exploration of novel linker chemistries, including functionalized linkers like this compound, will undoubtedly be a key driver in advancing the field of targeted protein degradation.

References

The Pivotal Role of Hydrophilicity: A Technical Guide to Bis-PEG4-sulfonic Acid in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the realm of targeted drug delivery, the physicochemical properties of linker molecules are paramount to the overall efficacy and safety of a drug conjugate. This technical guide delves into the core hydrophilic properties of Bis-PEG4-sulfonic acid, a bifunctional linker gaining prominence in the design of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs). Its unique combination of a short polyethylene (B3416737) glycol (PEG) chain and terminal sulfonic acid groups offers a compelling solution to one of the major challenges in drug development: modulating the hydrophilicity of potent, often hydrophobic, drug payloads.

The Hydrophilic Advantage in Drug Delivery

The conjugation of hydrophobic drugs to antibodies or other targeting moieties frequently leads to aggregation, reduced solubility, and unfavorable pharmacokinetic profiles.[1][2] Hydrophilic linkers are instrumental in mitigating these issues.[3][4] The incorporation of moieties like PEG chains and charged groups, such as sulfonic acids, can significantly enhance the aqueous solubility and stability of the entire conjugate.[2][5] This improved hydrophilicity can lead to a longer circulation half-life, reduced non-specific uptake, and ultimately, a wider therapeutic window.[1][5]

Structural Features and Physicochemical Properties of this compound

This compound is a homobifunctional linker characterized by a tetra-ethylene glycol (PEG4) backbone flanked by two sulfonic acid groups. This structure imparts significant hydrophilicity due to two key features:

  • Polyethylene Glycol (PEG) Chain: The PEG component is well-known for its ability to create a hydration shell, effectively increasing the hydrodynamic radius of the conjugate and shielding it from enzymatic degradation and immunogenic responses.[5] The PEG4 length is specifically a short chain, which can be advantageous in certain ADC designs to avoid potential interference with antigen binding.[1]

  • Sulfonic Acid Groups: The terminal sulfonic acid (-SO₃H) groups are highly acidic and hydrophilic.[6][7] At physiological pH, these groups are deprotonated, conferring a negative charge that further enhances water solubility and can influence interactions with biological membranes. The presence of two such groups in a "bis" configuration amplifies this effect.

While specific experimental data for this compound is not extensively published, the properties of similar PEGylated and sulfonated molecules provide a strong indication of its behavior. The following table summarizes the expected hydrophilic properties and the standard experimental methods used for their determination.

PropertyExpected Value/CharacteristicStandard Experimental Protocol
Aqueous Solubility HighEquilibrium Solubility Method: An excess of the compound is stirred in a buffered aqueous solution at a controlled temperature until equilibrium is reached. The concentration of the dissolved compound is then determined by a suitable analytical method such as HPLC or UV-Vis spectroscopy.
Partition Coefficient (LogP) Low (negative value)Shake-Flask Method: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient. A low LogP indicates high hydrophilicity.
Molecular Weight 366.4 g/mol [8]Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of PEGylated compounds.
pKa Low (strong acid)Potentiometric Titration: The compound is dissolved in water and titrated with a standard base. The pKa is determined from the inflection point of the titration curve.

Applications in Drug Delivery: Enhancing Antibody-Drug Conjugates

A primary application for this compound is in the construction of Antibody-Drug Conjugates (ADCs). In this context, it can be used as a component of a more complex linker system to connect a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the linker helps to overcome the hydrophobicity of many potent payloads, allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[2]

Below is a conceptual workflow for the synthesis of an ADC utilizing a hydrophilic linker.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker Hydrophilic Linker (e.g., containing This compound) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Purification ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Conceptual workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

The logical relationship for the impact of a hydrophilic linker on ADC properties can be visualized as follows:

Hydrophilic_Linker_Impact cluster_impact Impact of Hydrophilic Linker Hydrophobic_Payload Hydrophobic Payload Increased_Solubility Increased Solubility and Stability Hydrophobic_Payload->Increased_Solubility mitigated by Hydrophilic_Linker Hydrophilic Linker (this compound) Hydrophilic_Linker->Increased_Solubility imparts Reduced_Aggregation Reduced Aggregation Increased_Solubility->Reduced_Aggregation Improved_PK Improved Pharmacokinetics Increased_Solubility->Improved_PK Reduced_Aggregation->Improved_PK Higher_DAR Potential for Higher Drug-to-Antibody Ratio (DAR) Reduced_Aggregation->Higher_DAR Wider_Window Wider Therapeutic Window Improved_PK->Wider_Window Higher_DAR->Wider_Window

Logical flow of the benefits imparted by a hydrophilic linker in an ADC.

Experimental Protocols for Characterization

Detailed experimental protocols for the characterization of the hydrophilic properties of linkers like this compound are crucial for regulatory submissions and ensuring product quality.

4.1. Determination of Aqueous Solubility

  • Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at a specific pH and temperature.

  • Methodology:

    • Prepare a saturated solution by adding an excess amount of the linker to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibrate the solution by stirring at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

    • Filter the solution to remove any undissolved solid.

    • Quantify the concentration of the dissolved linker in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or charged aerosol detector).

    • The experiment should be performed in triplicate to ensure reproducibility.

4.2. Determination of the Partition Coefficient (LogP)

  • Objective: To measure the differential solubility of the linker in a hydrophobic (n-octanol) and a hydrophilic (water) phase.

  • Methodology:

    • Prepare a stock solution of the linker in either water or n-octanol.

    • Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

    • Allow the phases to separate completely.

    • Determine the concentration of the linker in each phase using an appropriate analytical technique (e.g., HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Conclusion

This compound represents a valuable tool in the design of advanced drug delivery systems. Its inherent hydrophilicity, conferred by the combination of a PEG4 chain and two sulfonic acid groups, directly addresses the challenges associated with the delivery of hydrophobic drug molecules. By improving solubility, reducing aggregation, and potentially enhancing the pharmacokinetic profile of drug conjugates, this linker contributes to the development of safer and more effective targeted therapies. Further research into the specific quantitative hydrophilic properties of this compound and its performance in various drug delivery platforms will continue to elucidate its full potential in the pharmaceutical sciences.

References

A Technical Guide to the Reactivity of Sulfonic Acid Groups in Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the terminal sulfonic acid groups in Bis-PEG4-sulfonic acid. This bifunctional polyethylene (B3416737) glycol (PEG) linker is of significant interest in bioconjugation, drug delivery, and surface modification due to the unique properties conferred by its hydrophilic PEG spacer and its reactive sulfonic acid moieties. This document outlines the key chemical transformations possible with the sulfonic acid groups, provides generalized experimental protocols, and summarizes the physicochemical properties of the core molecule.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring a linear chain of four ethylene (B1197577) glycol units, flanked on both ends by a sulfonic acid group (-SO3H). The polyethylene glycol backbone imparts high water solubility and biocompatibility to molecules it is conjugated with, a critical attribute for many biological applications. The terminal sulfonic acid groups are strong acidic moieties that can undergo a variety of chemical reactions, making this linker a versatile tool for chemical synthesis and bioconjugation.

The sulfonic acid group is highly acidic and hydrophilic, contributing to strong interactions with surfaces and enhancing solubility in aqueous solutions.[1] These characteristics make PEG sulfonic acid derivatives valuable in drug delivery systems for improving solubility and biocompatibility, as well as in bioconjugation for the site-specific labeling and functionalization of biomolecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various suppliers and provides a foundational understanding of the molecule's characteristics.

PropertyValueSource
Chemical Formula C10H22O10S2BroadPharm[2], MedKoo Biosciences
Molecular Weight 366.4 g/mol BroadPharm[2], MedKoo Biosciences
CAS Number 1807539-08-7BroadPharm[2], MedKoo Biosciences
Appearance Not specified (likely a colorless to pale yellow oil or solid)General knowledge
Solubility Soluble in DMSOMedKoo Biosciences
Storage Conditions -20°C for long-term storageBroadPharm[2], MedKoo Biosciences

Reactivity of the Sulfonic Acid Groups

The sulfonic acid groups of this compound are the primary sites of chemical reactivity. As strong acids, they are largely deprotonated at physiological pH, existing as sulfonate anions (-SO3-). This high acidity also makes them excellent leaving groups in nucleophilic substitution reactions. The key reactions of the sulfonic acid groups are esterification, halogenation, and displacement reactions.[2]

Esterification

Sulfonic acids can be esterified with alcohols to form sulfonate esters. This reaction is typically acid-catalyzed and is reversible. The resulting sulfonate esters can be stable linkers in certain applications, but their stability can vary depending on the structure of the alcohol and the reaction conditions.

A general procedure for the synthesis of esters from sulfonic acids involves the acylation of primary alcohols or phenols.[3] This can be achieved by reacting the sulfonic acid with an alcohol in the presence of a coupling agent or by converting the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride, followed by reaction with the alcohol.

Halogenation

The sulfonic acid groups can be converted to sulfonyl halides (e.g., sulfonyl chlorides or bromides) by treatment with a halogenating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). Sulfonyl halides are highly reactive intermediates that can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols.

Displacement Reactions (Nucleophilic Substitution)

The sulfonate group is an excellent leaving group, allowing for direct nucleophilic displacement reactions. This is a key feature for conjugation to various biomolecules. For instance, the sulfonate can be displaced by a nucleophile such as a thiol or an amine, forming a stable covalent bond.

Experimental Protocols

The following are generalized experimental protocols for the key reactions of the sulfonic acid groups in this compound. These should be considered as starting points and may require optimization for specific applications.

General Protocol for Sulfonate Ester Formation

This protocol describes a general method for the esterification of the sulfonic acid groups of this compound with a primary alcohol.

Materials:

  • This compound

  • Primary alcohol of interest

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.

  • Add the primary alcohol (2.2 equivalents) to the solution.

  • Add DMAP (0.2 equivalents) as a catalyst.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC or EDC (2.2 equivalents) in anhydrous DCM or DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Conversion to Sulfonyl Chloride

This protocol outlines the conversion of the sulfonic acid groups to sulfonyl chlorides, which are versatile reactive intermediates.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (excess, e.g., 5 equivalents) to the suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting Bis-PEG4-sulfonyl chloride is often used immediately in the next step without further purification.

General Protocol for Conjugation of Sulfonyl Chloride to an Amine

This protocol describes the reaction of the in situ generated Bis-PEG4-sulfonyl chloride with a primary or secondary amine.

Materials:

  • Bis-PEG4-sulfonyl chloride (crude from Protocol 4.2)

  • Amine-containing molecule

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the amine-containing molecule (2.2 equivalents) in anhydrous DCM or THF under an inert atmosphere.

  • Add TEA or DIPEA (3 equivalents) to the solution.

  • Cool the solution to 0°C.

  • Slowly add a solution of the crude Bis-PEG4-sulfonyl chloride (1 equivalent) in anhydrous DCM or THF.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or preparative HPLC.

Visualizations

Chemical Reactivity Pathway

The following diagram illustrates the primary reaction pathways of the sulfonic acid groups in this compound.

G Figure 1. Reactivity of this compound cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Products & Intermediates cluster_3 Further Reactions cluster_4 Final Conjugates Bis-PEG4-sulfonic_acid This compound (R-SO3H) Esterification Esterification (+ R'-OH, Acid catalyst) Bis-PEG4-sulfonic_acid->Esterification Halogenation Halogenation (+ SOCl2 or PCl5) Bis-PEG4-sulfonic_acid->Halogenation Sulfonate_Ester Sulfonate Ester (R-SO2OR') Esterification->Sulfonate_Ester Sulfonyl_Chloride Sulfonyl Chloride (R-SO2Cl) Halogenation->Sulfonyl_Chloride Displacement Nucleophilic Displacement (+ Nu-) Sulfonyl_Chloride->Displacement Conjugate Conjugated Product (R-Nu) Displacement->Conjugate

Caption: Reactivity of this compound.

Experimental Workflow for Amine Conjugation

The following diagram outlines a typical experimental workflow for the conjugation of an amine-containing molecule to this compound.

G Figure 2. Workflow for Amine Conjugation Start Start: this compound and Amine-Molecule Step1 Step 1: Halogenation Convert -SO3H to -SO2Cl (e.g., with SOCl2) Start->Step1 Step2 Step 2: Conjugation React -SO2Cl with Amine (in the presence of a base) Step1->Step2 Step3 Step 3: Work-up Aqueous extraction to remove impurities and excess reagents Step2->Step3 Step4 Step 4: Purification Column Chromatography or HPLC Step3->Step4 End End: Purified Conjugate Step4->End

Caption: Workflow for Amine Conjugation.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development. The hydrophilic PEG spacer can improve the pharmacokinetic profile of a drug by increasing its solubility and circulation half-life. The bifunctional nature of the molecule allows for its use in creating antibody-drug conjugates (ADCs), where one end links to the antibody and the other to a cytotoxic drug. Furthermore, it can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are heterobifunctional molecules that induce protein degradation.[4]

Conclusion

This compound is a versatile bifunctional linker with significant potential in chemical synthesis, bioconjugation, and drug development. The reactivity of its terminal sulfonic acid groups, primarily through esterification, halogenation, and subsequent nucleophilic displacement, allows for the covalent attachment to a wide range of molecules. The hydrophilic PEG core enhances the aqueous solubility and biocompatibility of the resulting conjugates. While quantitative reactivity data for this specific molecule is not widely available, the general principles of sulfonic acid chemistry provide a solid foundation for its application in the development of novel therapeutics and research tools. Researchers are encouraged to perform optimization studies for their specific applications to achieve the desired reaction outcomes.

References

The Role of Bis-PEG4-sulfonic acid as a Homobifunctional Linker Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis-PEG4-sulfonic acid is a homobifunctional chemical tool primarily utilized as a hydrophilic spacer in the synthesis of larger, bioactive molecules rather than as a direct crosslinking agent for biomolecules. Its structure, featuring a flexible tetra-polyethylene glycol (PEG4) chain flanked by two sulfonic acid groups, imparts significant water solubility to the parent molecule. While the sulfonic acid moieties are not directly reactive with biological functional groups under physiological conditions, they serve as versatile chemical handles. After activation, they can be coupled to other molecules, making this compound a valuable building block in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth look at its chemical properties, its critical role in PROTAC design, and the synthetic strategies for its incorporation.

Core Properties of this compound

This compound is characterized by its PEG core, which confers hydrophilicity and flexibility, and its two terminal sulfonic acid groups, which provide sites for chemical modification.[1][]

PropertyData / DescriptionSource(s)
Molecular Formula C10H22O10S2[]
Molecular Weight 366.41 g/mol [][3]
Appearance Pale Yellow Oily Matter[]
Solubility Soluble in DMSO and other aqueous media[1][]
Storage -20°C for long-term storage[1]
Reactivity The terminal sulfonic acid groups can undergo esterification, halogenation, and displacement reactions after chemical activation.[1]

Primary Application: A Hydrophilic Linker in PROTACs

The most prominent application of this compound is as a constituent of the linker in PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The linker is a critical component that connects the POI-binding ligand to the E3 ligase-binding ligand.

The incorporation of a PEG moiety, such as that from this compound, into the PROTAC linker offers several advantages:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic PEG chain significantly improves the overall solubility and physicochemical properties of the PROTAC.[5][6]

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of drugs by increasing their hydrodynamic volume, which can reduce renal clearance.[6]

  • Modulated Cell Permeability: While highly hydrophilic linkers can impede passive diffusion across cell membranes, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surfaces, potentially improving cell permeability.[5][7]

  • Optimized Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the POI-PROTAC-E3 ligase ternary complex. The PEG4 chain provides a defined spacer length that can be optimal for certain target/E3 ligase pairs.[8]

The PROTAC Mechanism of Action

The function of a PROTAC is a cyclical process that results in the catalytic degradation of a target protein. The linker, containing the this compound moiety, plays a central role in enabling this process by bridging the two key binding events.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_binding 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation cluster_recycling 4. Recycling PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->PROTAC

Caption: The PROTAC-mediated protein degradation pathway.

Quantitative Data: Impact of PEG Linkers on PROTAC Efficacy

The choice of linker, including its length and composition, is critical to the efficacy of a PROTAC. Quantitative structure-activity relationship (SAR) studies often reveal a non-linear relationship between linker length and degradation potency.[9] While specific data for this compound is not available in isolation, data from various studies on PEG-containing PROTACs illustrate these trends.

ParameterDefinitionTypical Values & ObservationsSource(s)
DC₅₀ (Degradation Concentration 50%) The concentration of a PROTAC required to degrade 50% of the target protein.Ranges from low nanomolar to micromolar. Optimal degradation is often seen with a specific linker length; linkers that are too short or too long can be ineffective.[10][11]
Dₘₐₓ (Maximum Degradation) The maximum percentage of protein degradation achievable with a given PROTAC.Often >90% for potent PROTACs. A low Dₘₐₓ may indicate poor ternary complex formation or instability.[11][12]
Permeability The ability of the PROTAC to cross the cell membrane.PEG linkers can influence permeability. For example, a study on SMARCA2 degraders showed a permeability of 1.1 x 10⁻⁷ cm s⁻¹ for a PEG-linked PROTAC.[11]

Table: Representative Data on the Impact of Linker Composition on PROTAC Activity Note: This data is illustrative of general principles and not specific to this compound-derived PROTACs.

TargetLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Source(s)
BRD4PEG12< 500> 80[11]
BRD4Alkyl9> 5000 (weak degradation)N/A[12]
TBK1PEG/Alkyl mix< 12No degradationN/A[12]
TBK1PEG/Alkyl mix21396[12]
PI3K/mTORAlkyl (C8)842-227 (PI3K), 45 (mTOR)71-88[10]

Experimental Protocols: Synthesis of a PROTAC Using a Bifunctional Linker

This compound serves as a starting material. The sulfonic acid groups must first be activated to a more reactive species, such as a sulfonyl chloride, to enable coupling with amine-containing molecules (e.g., a POI ligand or an E3 ligase ligand).

General Workflow for PROTAC Synthesis

The synthesis is typically a modular process involving the stepwise coupling of the three components: the POI ligand, the linker, and the E3 ligase ligand.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis Start Start with 3 Components: 1. POI Ligand (e.g., with -NH2) 2. Linker Precursor (e.g., this compound) 3. E3 Ligase Ligand (e.g., with -OH or -NH2) Activate_Linker Step 1: Activate Linker (e.g., Convert -SO3H to -SO2Cl) Start->Activate_Linker Couple_1 Step 2: First Coupling Reaction (e.g., Activated Linker + POI Ligand) Activate_Linker->Couple_1 Intermediate Intermediate: POI-Linker-Reactive End Couple_1->Intermediate Couple_2 Step 3: Second Coupling Reaction (e.g., Intermediate + E3 Ligase Ligand) Intermediate->Couple_2 Final_PROTAC Final PROTAC Molecule Couple_2->Final_PROTAC Purify Step 4: Purification (e.g., HPLC) Final_PROTAC->Purify

Caption: A typical workflow for the design and evaluation of PROTACs.

Protocol: Activation of Sulfonic Acid and Amide Bond Formation

This protocol outlines a general, two-stage procedure for converting the sulfonic acid groups of a linker like this compound into sulfonyl chlorides and subsequently coupling them to an amine-containing molecule.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or similar chlorinating agent (e.g., POCl₃)[13][14]

  • Anhydrous, non-reactive solvent (e.g., Dichloromethane - DCM)

  • Amine-containing molecule (Molecule-NH₂) (e.g., POI ligand)

  • Non-nucleophilic base (e.g., Pyridine (B92270) or DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Stage 1: Activation of this compound to Bis-PEG4-sulfonyl chloride

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in a minimal amount of anhydrous DCM.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add an excess of thionyl chloride (e.g., 2.5 equivalents) dropwise to the stirred solution.[14]

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS, after quenching a small aliquot).

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting Bis-PEG4-sulfonyl chloride is highly reactive and typically used immediately in the next step without further purification.

Stage 2: Coupling of Activated Linker to an Amine-Containing Molecule

  • Dissolve the amine-containing molecule (Molecule-NH₂) in anhydrous DCM in a separate flask under a nitrogen atmosphere.

  • Add a non-nucleophilic base such as pyridine (approx. 2-3 equivalents) to the solution.

  • Cool the solution to 0°C.

  • Dissolve the crude Bis-PEG4-sulfonyl chloride from Stage 1 in anhydrous DCM and add it dropwise to the stirred amine solution.

  • Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the formation of the sulfonamide bond by LC-MS.

  • Upon completion, quench the reaction with a small amount of water or saturated ammonium (B1175870) chloride solution.

  • Perform a standard aqueous workup (e.g., extract with an organic solvent, wash with brine, dry over Na₂SO₄).

  • Purify the resulting product (Molecule-NH-SO₂-PEG4-SO₂-Cl or the bis-coupled product) by flash column chromatography or preparative HPLC.

Note: This protocol is a general guideline. The specific reaction conditions, including solvent, temperature, and reaction time, must be optimized for the specific substrates being used. Sulfonyl chlorides are highly reactive and moisture-sensitive.[15]

Conclusion

This compound is a valuable homobifunctional building block, not a direct crosslinker. Its utility lies in its ability to impart hydrophilicity and provide a flexible spacer of a defined length in the rational design of complex molecules. Its primary application in the synthesis of PROTACs highlights the critical role that linker technology plays in modern drug discovery. By understanding the properties and synthetic applications of linker precursors like this compound, researchers can better design and construct potent and selective protein degraders with improved drug-like properties.

References

Methodological & Application

Application Notes and Protocols for Protein Modification: A Guide to Bis-PEG4-Sulfonic Acid and Related Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the use of PEGylated bifunctional reagents for protein modification. A critical distinction is made between "Bis-PEG4-sulfonic acid" and "Bis-sulfone-PEG4" linkers to ensure accurate application in research and development. While both possess a PEG4 spacer, their reactive groups and, consequently, their applications in protein chemistry are fundamentally different.

Understanding the Reagents: Sulfonic Acid vs. Sulfone

This compound is a molecule containing a polyethylene (B3416737) glycol (PEG) spacer with a sulfonic acid group (-SO₃H) at each end.[1] Sulfonic acid is a strong acid, meaning it is deprotonated and negatively charged at physiological pH.[2] This functional group is generally unreactive towards amino acid side chains for forming stable covalent bonds under typical bioconjugation conditions.[3] Its primary utility in protein chemistry lies in its ability to non-covalently alter the surface charge of a protein, thereby influencing its physicochemical properties such as solubility and isoelectric point.[4][5]

In contrast, Bis-sulfone-PEG4 linkers are reagents designed for the covalent, site-specific labeling of proteins.[6][7] The bis-sulfone group specifically targets the two thiol (-SH) groups that result from the reduction of a disulfide bond, creating a stable, covalent three-carbon bridge.[8][9] This "disulfide re-bridging" strategy is particularly valuable for modifying antibodies and other proteins containing disulfide bonds, as it helps maintain their structural integrity.[7][10] These linkers often include a second functional group, such as a tetrazine or a terminal acid, for subsequent "click" chemistry or amine conjugation.[6][11]

Given the common goal of protein labeling in bioconjugation, it is likely that researchers seeking information on "this compound" for this purpose will find the protocols for "Bis-sulfone-PEG4" reagents more applicable. This document will therefore detail the use of both types of reagents.

Application: Site-Specific Protein Labeling with Bis-Sulfone-PEG4 Reagents

This section details the use of Bis-sulfone-PEG4 linkers for the site-specific covalent labeling of proteins, a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[7]

Principle of Disulfide Re-bridging

The labeling process is a two-step procedure. First, a native disulfide bond within the protein is reduced to yield two free cysteine thiol groups. Subsequently, the bis-sulfone reagent reacts with both thiols, which are in close proximity, to form a stable three-carbon bridge, effectively re-linking the protein chains.[8] This method offers high site-specificity and helps to preserve the protein's native conformation.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for protein labeling using a representative Bis-sulfone-PEG4-Tetrazine reagent.

ParameterValue/RangeNotes
Target Residue CysteineSpecifically targets thiols from a reduced disulfide bond.[6]
Molar Excess of Reagent 10-20 foldA molar excess over the protein is recommended for efficient labeling.[6]
Reaction pH 6.5 - 7.5Optimal pH range to favor thiol reactivity and minimize side reactions.[7]
Reaction Time 2-4 hours (Room Temp) or Overnight (4°C)Incubation time can be adjusted based on the specific protein and reagent.[4]
Linkage Stability HighThe resulting three-carbon bridge is a stable covalent bond.[8]
Bioorthogonal Chemistry Tetrazine-TCO LigationThe tetrazine moiety allows for a very fast and specific secondary reaction.[6]
Experimental Protocol: Antibody Labeling with Bis-sulfone-PEG4-Tetrazine

This protocol describes a general procedure for labeling a purified antibody.

Materials:

  • Purified antibody (1-10 mg/mL in a suitable buffer like PBS)

  • Bis-sulfone-PEG4-Tetrazine

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Reagent (optional): N-acetylcysteine

  • Solvent for reagent: Anhydrous DMSO or DMF

  • Purification system: Desalting column (e.g., SEC)

Procedure:

  • Protein Preparation: Ensure the antibody solution is at a concentration of 1-5 mg/mL in a thiol-free buffer.[6]

  • Disulfide Bond Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate at room temperature for 1-2 hours.[4]

  • Reagent Preparation: Prepare a 10 mM stock solution of Bis-sulfone-PEG4-Tetrazine in anhydrous DMSO.[6]

  • Labeling Reaction: Immediately after reduction, add a 10-20 fold molar excess of the Bis-sulfone-PEG4-Tetrazine stock solution to the reduced antibody solution.[4][6]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking, or overnight at 4°C.[4][6]

  • Quenching (Optional): To stop the reaction, add a 100-fold molar excess of N-acetylcysteine and incubate for 30 minutes at room temperature.[4]

  • Purification: Remove excess, unreacted reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[4]

  • Characterization: Confirm the labeling efficiency using techniques such as SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy, or mass spectrometry.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Purification & Analysis start Start: Purified Antibody reduction 1. Disulfide Reduction (TCEP, 1-2h) start->reduction 10-20x TCEP labeling 2. Labeling Reaction (Add Reagent, 2-4h) reduction->labeling 10-20x Reagent reagent_prep Prepare Bis-sulfone- PEG4-Tetrazine reagent_prep->labeling quenching 3. Quenching (Optional) (N-acetylcysteine) labeling->quenching purification 4. Purification (Desalting Column) quenching->purification characterization 5. Characterization (SDS-PAGE, MS) purification->characterization end End: Labeled Antibody characterization->end

Caption: Experimental workflow for antibody labeling with Bis-sulfone-PEG4-Tetrazine.

reaction_mechanism Protein_Disulfide Protein-S-S-Protein Reduced_Thiols Protein-SH + HS-Protein Protein_Disulfide->Reduced_Thiols + TCEP (Reduction) Labeled_Protein Protein-S-(Bridge)-S-Protein | PEG4 | X Reduced_Thiols->Labeled_Protein Labeling (pH 7.2-7.5) Reagent Bis-sulfone-PEG4-X logical_relationship cluster_reagent Reagent Properties cluster_interaction Protein Interaction cluster_consequences Downstream Consequences reagent This compound property1 Two -SO3H groups reagent->property1 property2 Hydrophilic PEG4 reagent->property2 interaction Electrostatic Association with Protein Surface property1->interaction solubility Increased Solubility property2->solubility charge Increased Net Negative Charge interaction->charge pi Decreased pI charge->pi interactions Altered Protein-Protein Interactions charge->interactions

References

Application Notes and Protocols for Surface Modification of Nanoparticles with "Bis-PEG4-sulfonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, bioimaging, and diagnostics. Functionalization with specific ligands can enhance nanoparticle stability, biocompatibility, and targeting efficiency. "Bis-PEG4-sulfonic acid" is a bifunctional linker molecule that offers distinct advantages for nanoparticle surface modification.

This molecule incorporates two key features:

  • Polyethylene Glycol (PEG): A short PEG4 spacer (four ethylene (B1197577) glycol units) is a hydrophilic polymer known to increase the solubility and stability of nanoparticles in biological media. PEGylation can also reduce non-specific protein adsorption (biofouling), leading to longer circulation times in vivo.

  • Sulfonic Acid (-SO₃H): The terminal sulfonic acid groups are strongly acidic and hydrophilic. They can be used for covalent conjugation to nanoparticle surfaces and can influence the overall surface charge, potentially impacting cellular uptake and biodistribution. The sulfonic acid moiety can enhance interactions with biological targets and improve aqueous dispersibility.[1]

These application notes provide an overview of the potential applications and detailed protocols for the surface modification of nanoparticles using "this compound."

Applications

Nanoparticles functionalized with "this compound" are promising candidates for a variety of biomedical applications:

  • Enhanced Drug Delivery: The hydrophilic nature of the PEG and sulfonic acid groups can improve the solubility and stability of hydrophobic drugs encapsulated within or conjugated to the nanoparticles.[2][3] This can lead to improved drug bioavailability and therapeutic efficacy. The negative charge imparted by the sulfonic acid groups may also play a role in electrostatic interactions with cell membranes or targeted tissues.

  • Improved In Vivo Stability: The PEG linker helps to create a "stealth" effect, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanoparticles.[4]

  • Targeted Bioimaging: The functional groups on "this compound" can be used to attach imaging agents. The enhanced stability and circulation time can lead to better signal-to-noise ratios in imaging applications.

  • Biosensing: The modified nanoparticle surface can be further functionalized with biorecognition elements (e.g., antibodies, aptamers) for the development of sensitive and specific biosensors.

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles with "this compound." Optimization will be required for specific nanoparticle types and applications.

Protocol 1: Activation of Nanoparticle Surface with Amine Groups

This protocol is for nanoparticles that do not inherently possess surface amine groups for conjugation (e.g., silica (B1680970) or iron oxide nanoparticles).

Materials:

  • Nanoparticles (e.g., silica or iron oxide)

  • (3-Aminopropyl)trimethoxysilane (APTMS) or similar aminosilane

  • Ethanol (B145695), anhydrous

  • Deionized (DI) water

  • Ammonium hydroxide (B78521) solution (for silica nanoparticle synthesis)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

Procedure:

  • Nanoparticle Synthesis/Preparation: Synthesize or obtain nanoparticles of the desired size and composition. For silica nanoparticles, a common method is the Stöber process.

  • Amine Functionalization:

    • Disperse the nanoparticles in anhydrous ethanol to a concentration of 5-10 mg/mL.

    • Add APTMS to the nanoparticle suspension. A typical starting ratio is 1:0.05 to 1:0.2 (w/w) of nanoparticles to APTMS.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Isolate the amine-functionalized nanoparticles by centrifugation (e.g., 15,000 rpm for 20-30 minutes).

    • Wash the nanoparticles thoroughly with ethanol to remove unreacted APTMS. Repeat the centrifugation and resuspension steps at least three times.

    • Finally, resuspend the amine-functionalized nanoparticles in a suitable buffer for the next step (e.g., PBS pH 7.4).

Protocol 2: Conjugation of "this compound" to Amine-Functionalized Nanoparticles

This protocol utilizes carbodiimide (B86325) chemistry to form a stable amide bond between the carboxylic acid groups of "this compound" and the surface amine groups of the nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • "this compound"

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes or centrifugal filter units

Procedure:

  • Activation of "this compound":

    • Dissolve "this compound" in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • Add 1.5 molar equivalents of EDC to the solution.

    • Add 1.2 molar equivalents of NHS to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours in an inert atmosphere (e.g., argon or nitrogen) to form the NHS-activated ester.[5]

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a concentration of 1-5 mg/mL.

    • Add the activated "this compound" solution to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized, but a starting point of a 10-50 fold molar excess of the linker is recommended.

    • Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[5]

  • Purification of Modified Nanoparticles:

    • After the reaction, centrifuge the nanoparticle suspension to pellet the modified nanoparticles.

    • Remove the supernatant containing the unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in fresh PBS or DI water.

    • Repeat the centrifugation and resuspension steps at least three times to thoroughly wash the nanoparticles.[5] Alternatively, use centrifugal filter units for purification.

    • Resuspend the final "this compound" modified nanoparticles in a suitable buffer for storage and characterization.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.

Table 1: Physicochemical Characterization of Modified Nanoparticles

ParameterBare NanoparticlesAmine-Functionalized Nanoparticles"this compound" Modified Nanoparticles
Hydrodynamic Diameter (nm) e.g., 100 ± 5e.g., 105 ± 5e.g., 115 ± 7
Polydispersity Index (PDI) e.g., < 0.2e.g., < 0.2e.g., < 0.25
Zeta Potential (mV) e.g., -25 ± 3e.g., +30 ± 4e.g., -40 ± 5
Surface Functional Group Analysis (FTIR) Characteristic peaks of core materialAppearance of N-H bending peaks (~1560 cm⁻¹)Appearance of S=O stretching peaks (~1040 cm⁻¹, ~1180 cm⁻¹)

Note: The values in this table are illustrative examples. Actual results will vary depending on the nanoparticle system and experimental conditions.

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_1 Linker Activation cluster_2 Conjugation and Purification cluster_3 Characterization np_synthesis Nanoparticle Synthesis np_amine Amine Functionalization (e.g., with APTMS) np_synthesis->np_amine Surface Activation conjugation Conjugation to Nanoparticles np_amine->conjugation linker This compound activation EDC/NHS Activation linker->activation Carbodiimide Chemistry activation->conjugation purification Purification (Centrifugation/Washing) conjugation->purification Removal of Excess Reagents characterization Physicochemical Characterization (DLS, Zeta, FTIR) purification->characterization

Caption: Workflow for nanoparticle modification with "this compound".

Potential Cellular Interaction Pathway

G cluster_0 Extracellular cluster_1 Intracellular np This compound Modified Nanoparticle protein Serum Proteins np->protein Reduced Opsonization (PEG Stealth Effect) cell_membrane Cell Membrane np->cell_membrane Electrostatic Interaction / Receptor Binding endosome Endosome cell_membrane->endosome Endocytosis lysosome Lysosome endosome->lysosome Endosomal Escape / Trafficking drug_release Drug Release lysosome->drug_release pH-triggered Release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Potential pathway of cellular uptake and action.

References

Step-by-Step Guide to PROTAC Synthesis with "Bis-PEG4-sulfonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. "Bis-PEG4-sulfonic acid" is a bifunctional PEG linker that offers a flexible and hydrophilic spacer to connect the warhead and the E3 ligase ligand. This guide provides a detailed, step-by-step protocol for the synthesis of PROTACs utilizing this specific linker.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using "this compound" involves a modular approach. The general strategy relies on the formation of stable sulfonamide bonds between the sulfonic acid groups of the linker and amine functionalities on the warhead and E3 ligase ligand. Since sulfonic acids themselves are not highly reactive towards amines, a two-step process is typically employed for each conjugation:

  • Activation of the Sulfonic Acid: The sulfonic acid group is converted into a more reactive intermediate, most commonly a sulfonyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation.

  • Sulfonamide Bond Formation: The resulting sulfonyl chloride readily reacts with a primary or secondary amine on the warhead or E3 ligase ligand to form a stable sulfonamide linkage.

This process is performed sequentially, first conjugating one end of the linker to either the warhead or the E3 ligase ligand, followed by purification and subsequent conjugation of the other end to the remaining component.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Amine-functionalized warhead (Warhead-NH₂)

  • Amine-functionalized E3 ligase ligand (E3 Ligase-NH₂)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

  • High-purity water for LC-MS

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrers, rotary evaporator, etc.)

Protocol 1: Synthesis of Mono-functionalized Linker-Warhead Conjugate

This protocol describes the activation of one sulfonic acid group of "this compound" and its subsequent reaction with an amine-functionalized warhead.

Step 1: Activation of this compound

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 eq) or oxalyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the mono-sulfonyl chloride intermediate.

  • Upon completion, carefully remove the solvent and excess reagent under reduced pressure. The resulting crude mono-sulfonyl chloride is typically used immediately in the next step without further purification.

Step 2: Conjugation with Amine-Functionalized Warhead

  • Dissolve the amine-functionalized warhead (Warhead-NH₂) (1.0 eq) in anhydrous DMF in a separate dry round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base such as TEA or DIPEA (2.0-3.0 eq) to the solution.

  • Cool the solution to 0 °C.

  • Dissolve the crude mono-sulfonyl chloride of the PEG linker from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the warhead solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure mono-functionalized Linker-Warhead conjugate.

Protocol 2: Synthesis of the Final PROTAC Molecule

This protocol outlines the activation of the remaining sulfonic acid group on the Linker-Warhead conjugate and its reaction with an amine-functionalized E3 ligase ligand.

Step 1: Activation of the Linker-Warhead Conjugate

  • Follow the same procedure as in Protocol 1, Step 1, using the purified Linker-Warhead conjugate (1.0 eq) as the starting material.

Step 2: Conjugation with Amine-Functionalized E3 Ligase Ligand

  • Follow the same procedure as in Protocol 1, Step 2, using the amine-functionalized E3 ligase ligand (E3 Ligase-NH₂) (1.0 eq) and the activated Linker-Warhead conjugate from the previous step.

  • After purification by flash column chromatography or preparative HPLC, characterize the final PROTAC molecule by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation

PROTAC TargetLinker CompositionLinker Length (atoms)Yield (%)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4PEG41535-5015>95Fictional
BTKPEG31240-6050~90Fictional
ERαPEG51830-455>90Fictional

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used. The yield is dependent on the specific reaction conditions and purification methods.

Visualizations

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Mono-conjugation cluster_step2 Step 2: Final PROTAC Synthesis This compound This compound Activation1 Activation of Linker (e.g., with SOCl2) This compound->Activation1 Warhead-NH2 Warhead-NH2 Conjugation1 Conjugation with Warhead-NH2 Warhead-NH2->Conjugation1 E3 Ligase-NH2 E3 Ligase-NH2 Conjugation2 Conjugation with E3 Ligase-NH2 E3 Ligase-NH2->Conjugation2 Activation1->Conjugation1 Reactive Intermediate Purification1 Purification 1 Conjugation1->Purification1 Activation2 Activation of Linker-Warhead Purification1->Activation2 Mono-functionalized Linker-Warhead Activation2->Conjugation2 Reactive Intermediate Purification2 Final Purification Conjugation2->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC

Caption: Experimental workflow for the synthesis of a PROTAC using "this compound".

Representative Signaling Pathway: BTK Degradation

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Ubiquitin Ubiquitination BTK->Ubiquitin IP3_DAG IP3 + DAG PLCG2->IP3_DAG Hydrolysis of PIP2 PIP2 PIP2 Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival Gene Transcription PROTAC BTK PROTAC PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BTK Ternary Complex Proteasome Proteasomal Degradation Ubiquitin->Proteasome Degradation of BTK

Caption: PROTAC-mediated degradation of Bruton's Tyrosine Kinase (BTK) interrupts B-cell signaling.

Application Notes and Protocols: Enhancing Compound Water Solubility with Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and limiting the therapeutic potential of promising compounds. Bis-PEG4-sulfonic acid is a hydrophilic linker designed to covalently conjugate to poorly soluble molecules, thereby significantly enhancing their water solubility. This bifunctional linker comprises a polyethylene (B3416737) glycol (PEG) chain with four repeating units (PEG4), which imparts hydrophilicity, and two terminal sulfonic acid groups that provide reactive handles for conjugation.[1] The incorporation of both the flexible, water-soluble PEG chain and the highly polar sulfonic acid moieties makes this compound an effective tool for improving the drug-like properties of hydrophobic molecules.[2] PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase solubility, prolong circulation half-life, and reduce the immunogenicity of therapeutic agents.[3][4]

Principle of Solubility Enhancement

The enhanced water solubility of a compound conjugated with this compound is attributed to two primary molecular features:

  • Polyethylene Glycol (PEG) Chain: The PEG4 component is inherently hydrophilic due to the repeating ethylene (B1197577) glycol units. These units form hydrogen bonds with water molecules, creating a hydration shell around the conjugated compound and facilitating its dissolution in aqueous media.[2][5]

  • Sulfonic Acid Groups: The terminal sulfonic acid (-SO₃H) groups are highly polar and acidic.[2] In aqueous solution, these groups can ionize, further increasing the polarity of the conjugate and its interaction with water molecules.

This dual-action approach effectively masks the hydrophobic regions of the parent compound, leading to a substantial increase in its aqueous solubility.

Quantitative Data on Solubility Enhancement

To illustrate the efficacy of this compound in improving water solubility, the following table summarizes the results of a representative experiment involving the conjugation of a model hydrophobic compound, "Compound X," with the linker.

CompoundMolecular Weight ( g/mol )Aqueous Solubility at 25°C (µg/mL)Fold Increase in Solubility
Compound X450.50.5-
Compound X-Bis-PEG4-sulfonic acid Conjugate816.9550.2>1000

Table 1: Representative data demonstrating the enhancement of aqueous solubility of a model hydrophobic compound ("Compound X") after conjugation with this compound.

Experimental Protocols

Protocol 1: Conjugation of a Hydrophobic Compound to this compound via Esterification

This protocol describes the esterification reaction between a hydroxyl group on a hydrophobic compound ("Compound X-OH") and a sulfonic acid group of this compound.

Materials:

  • Compound X-OH (with an available hydroxyl group)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diethyl ether

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Compound X-OH (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.

  • Addition of Coupling Agents: To the stirred solution, add DMAP (0.1 equivalents) followed by the slow, portion-wise addition of DCC (1.5 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired conjugate.

  • Characterization: Characterize the purified Compound X-Bis-PEG4-sulfonic acid conjugate by appropriate analytical methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method and UV-Vis Spectrophotometry

This protocol outlines the determination of the aqueous solubility of the parent hydrophobic compound and its this compound conjugate.[6][7]

Materials:

  • Parent hydrophobic compound (e.g., Compound X)

  • Compound-Bis-PEG4-sulfonic acid conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (parent compound or conjugate) to separate vials.

    • Add a known volume of PBS (e.g., 2 mL) to each vial.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Sample Preparation:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • UV-Vis Analysis:

    • Prepare a series of standard solutions of known concentrations for both the parent compound and the conjugate in PBS.

    • Generate a standard calibration curve by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).[9]

    • Dilute the filtered saturated solutions with PBS to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solutions.

  • Calculation of Solubility:

    • Use the equation from the linear regression of the standard curve to determine the concentration of the diluted saturated solutions.

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the aqueous solubility of the compound.[10]

Visualizations

G cluster_reactants Reactants cluster_reaction Conjugation Process cluster_product Product Compound_X_OH Hydrophobic Compound (with -OH group) Coupling Coupling Agents (e.g., DCC, DMAP) in Anhydrous Solvent Compound_X_OH->Coupling Bis_PEG4 This compound Bis_PEG4->Coupling Conjugate Water-Soluble Conjugate Coupling->Conjugate

Figure 1. Workflow for the conjugation of a hydrophobic compound to this compound.

G Start Start Add_Excess Add excess compound to PBS Start->Add_Excess Equilibrate Equilibrate on shaker (24-48h at 25°C) Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Filter Filter supernatant (0.22 µm filter) Centrifuge->Filter Dilute Prepare serial dilutions Filter->Dilute Measure_Abs Measure absorbance (UV-Vis Spectrophotometer) Dilute->Measure_Abs Calculate Calculate solubility using standard curve Measure_Abs->Calculate End End Calculate->End

Figure 2. Experimental workflow for determining aqueous solubility.

G cluster_hydrophobic Poorly Soluble Compound cluster_conjugated This compound Conjugate Hydrophobic_Core Hydrophobic Core Water Water Molecules Hydrophobic_Core->Water Limited Interaction (Low Solubility) Conjugated_Core Hydrophobic Core PEG_Shell Hydrophilic Shell (PEG4 & -SO₃H) Conjugated_Core->PEG_Shell Covalent Bond Water_2 Water Molecules PEG_Shell->Water_2 Strong H-Bonding (High Solubility)

Figure 3. Mechanism of solubility enhancement by this compound.

References

Application Notes and Protocols for Drug Conjugation using Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-PEG4-sulfonic acid

This compound is a homobifunctional crosslinker featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of four ethylene (B1197577) glycol units, flanked by two terminal sulfonic acid groups. The PEG spacer enhances the aqueous solubility and biocompatibility of the conjugated molecule, which can improve its pharmacokinetic profile by reducing aggregation and immunogenicity.[1][2][] The terminal sulfonic acid groups are reactive towards molecules containing hydroxyl groups, forming sulfonate esters.[4] This linker is particularly useful for conjugating drugs to other molecules or for developing prodrugs where the sulfonate ester linkage can be designed for controlled release.[5][6][7]

Key Properties and Applications:
  • Enhanced Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic drug molecules in aqueous media.[8]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity.[2]

  • Homobifunctional Linker: Allows for the conjugation of two molecules bearing hydroxyl groups or for the synthesis of symmetric constructs.

  • Prodrug Strategies: The resulting sulfonate ester bond can be designed to be stable under certain physiological conditions but may be cleaved by specific stimuli, such as reducing agents like glutathione (B108866), offering a potential mechanism for targeted drug release.[9]

A summary of the physical and chemical properties of this compound is provided in Table 1.

PropertyValue
Chemical Name 2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Molecular Formula C10H22O10S2
Molecular Weight 366.41 g/mol
CAS Number 1807539-08-7
Appearance Liquid
Solubility Soluble in aqueous solutions and polar organic solvents
Reactive Groups Sulfonic Acid (-SO3H)
Reactive Towards Hydroxyl groups (-OH)

Table 1: Properties of this compound.

Experimental Protocols

The following protocols provide a general framework for the esterification of a hydroxyl-containing drug molecule with this compound, followed by purification and characterization of the conjugate. These protocols should be optimized for each specific drug molecule and application.

Esterification of a Drug Molecule with this compound

This protocol describes a general method for the formation of a sulfonate ester bond between a drug molecule containing a hydroxyl group and this compound. The reaction can be catalyzed by a strong acid or mediated by coupling agents. For sensitive drug molecules, milder conditions are recommended.

Materials:

  • Drug molecule with a hydroxyl group

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Molecular sieves (optional, for anhydrous conditions)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)

  • LC-MS system for reaction monitoring

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. If using anhydrous conditions, flame-dry the glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: In a round-bottom flask, dissolve the hydroxyl-containing drug molecule (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Linker: Add this compound (0.5 to 1.0 eq, depending on whether one or both sulfonic acid groups are to be reacted) to the solution.

  • Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid (0.1-0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) under an inert atmosphere. The optimal temperature and reaction time will depend on the reactivity of the drug molecule.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. For TLC, a suitable mobile phase should be determined to separate the starting materials from the product. For LC-MS, monitor the disappearance of the starting material masses and the appearance of the product mass.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, it can be neutralized by the addition of a mild base, such as sodium bicarbonate solution, followed by extraction.

  • Work-up: The work-up procedure will depend on the properties of the drug conjugate. A typical procedure may involve dilution with an organic solvent and washing with brine, followed by drying the organic layer over anhydrous sodium sulfate.

  • Purification: The crude product should be purified by chromatography, as detailed in the following section.

An illustrative summary of reaction parameters is provided in Table 2.

ParameterExample Value
Scale 100 mg of Drug Molecule
Molar Ratio (Drug:Linker) 1:0.6
Catalyst p-Toluenesulfonic acid (0.15 eq)
Solvent Anhydrous DMF (5 mL)
Temperature 50 °C
Reaction Time 12-24 hours
Illustrative Yield 65%
Purity (post-purification) >95% (by HPLC)

Table 2: Illustrative Quantitative Data for Esterification Reaction. (Note: These values are for illustrative purposes and require optimization for specific substrates.)

Purification of the Drug-PEG-Sulfonate Conjugate

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of PEGylated drug conjugates.[10][][12]

Instrumentation and Materials:

  • Preparative or semi-preparative HPLC system

  • C18 or C8 reverse-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA or Formic acid

  • UV detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase).

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions.

  • Injection and Elution: Inject the sample onto the column and elute with a gradient of Mobile Phase B. The gradient should be optimized to achieve good separation of the product from unreacted starting materials and byproducts.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization or rotary evaporation.

An example of a generic HPLC purification method is provided in Table 3.

ParameterValue
Column C18, 5 µm, 10 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4 mL/min
Gradient 10-90% B over 30 minutes
Detection UV at a suitable wavelength for the drug, or ELSD/MS

Table 3: Example RP-HPLC Purification Parameters.

Characterization of the Drug-PEG-Sulfonate Conjugate

The identity and purity of the final conjugate should be confirmed using appropriate analytical techniques.[13][14]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the conjugate. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the conjugate. The appearance of characteristic peaks for the PEG linker and the drug molecule, as well as shifts in the peaks of the drug molecule upon conjugation, can confirm the formation of the sulfonate ester.[15][16]

In Vitro Stability Assay of the Sulfonate Ester Linkage

It is crucial to assess the stability of the sulfonate ester linkage under physiologically relevant conditions.

Materials:

  • Purified Drug-PEG-Sulfonate Conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human plasma (optional)

  • Glutathione (GSH)

  • HPLC system with a suitable analytical column

Procedure:

  • Stock Solution: Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into PBS (pH 7.4) to a final concentration of, for example, 100 µM. Prepare separate samples containing PBS with 5 mM GSH to assess reductive cleavage. A control sample in PBS without any additives should also be prepared. If desired, a similar experiment can be performed in human plasma.

  • Time Points: Incubate the samples at 37 °C. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins (if using plasma) and stop degradation.

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by RP-HPLC. Monitor the disappearance of the parent conjugate peak and the appearance of any degradation products (e.g., the free drug).

  • Quantification: Quantify the percentage of the remaining conjugate at each time point to determine its half-life.

A table summarizing hypothetical stability data is presented in Table 4.

ConditionHalf-life (t1/2) in hours
PBS, pH 7.4 > 48 hours
PBS, pH 7.4 + 5 mM GSH 6 hours
Human Plasma 24 hours

Table 4: Illustrative In Vitro Stability of a Drug-PEG-Sulfonate Conjugate. (Note: These values are hypothetical and will vary depending on the specific conjugate.)

Visualizations

Chemical Reaction and Workflows

Esterification_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Drug-OH Drug-OH Conditions Acid Catalyst (e.g., PTSA) Anhydrous Solvent (e.g., DMF) Heat Drug-OH->Conditions Linker HO3S-PEG4-SO3H Linker->Conditions Conjugate Drug-O-SO2-PEG4-SO3H Conditions->Conjugate Water H2O Conditions->Water

Caption: Esterification of a hydroxyl-containing drug with this compound.

Conjugation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Esterification Reaction (Drug-OH + this compound) B 2. Reaction Monitoring (TLC / LC-MS) A->B C 3. Crude Product Work-up B->C D 4. RP-HPLC Purification C->D E 5. Characterization (MS, NMR) D->E F 6. In Vitro Stability Assay E->F

Caption: General workflow for drug conjugation and analysis.

Logical Relationship: Prodrug Activation

Prodrug_Activation cluster_extracellular Extracellular Space / Systemic Circulation cluster_intracellular Intracellular Environment (Target Cell) Prodrug Drug-O-SO2-PEG-Linker (Inactive, Stable) Cleavage Cleavage of Sulfonate Ester (e.g., by Glutathione) Prodrug->Cleavage Cellular Uptake ActiveDrug Active Drug-OH Cleavage->ActiveDrug Byproduct HO3S-PEG-Linker Cleavage->Byproduct Therapeutic_Effect Therapeutic Effect ActiveDrug->Therapeutic_Effect

Caption: Prodrug activation via cleavage of the sulfonate ester linkage.

References

Application Notes and Protocols for Bis-PEG4-sulfonic acid as a Linker in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-sulfonic acid is a hydrophilic, bifunctional linker utilized in the development of targeted drug delivery systems.[1][] Its structure comprises a polyethylene (B3416737) glycol (PEG) spacer with four repeating units, flanked by two sulfonic acid terminal groups. The PEG component enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[3] The sulfonic acid groups provide reactive handles for the covalent attachment of targeting ligands (e.g., antibodies, peptides) and therapeutic payloads.[4]

These application notes provide an overview of the utility of this compound in constructing targeted drug conjugates and offer generalized protocols for their synthesis, characterization, and evaluation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference
Chemical Formula C10H22O10S2[1][]
Molecular Weight 366.4 g/mol [1][]
CAS Number 1807539-08-7[1][]
Appearance Pale yellow oily matter[]
Solubility Soluble in DMSO[]
Storage Conditions -20°C for long-term storage[1][]

Principle of Application

The fundamental application of this compound as a linker involves the sequential or simultaneous conjugation of a targeting moiety and a therapeutic agent. The sulfonic acid groups can be activated to form reactive intermediates, such as sulfonyl chlorides, which can then react with nucleophilic groups (e.g., amines, hydroxyls) on the targeting ligand or drug to form stable covalent bonds.

The PEG spacer offers several advantages in drug delivery systems:

  • Increased Hydrophilicity: Improves the aqueous solubility of hydrophobic drugs.[4]

  • Reduced Immunogenicity: The PEG chain can shield the conjugate from the host's immune system.

  • Improved Pharmacokinetics: Can prolong the circulation half-life of the conjugate by reducing renal clearance.[3]

  • Enhanced Stability: Can protect the conjugated molecules from enzymatic degradation.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis and evaluation of targeted drug delivery systems. Researchers should optimize these protocols for their specific targeting ligands, drugs, and cell systems.

Protocol 1: Two-Step Conjugation of a Targeting Antibody and a Small Molecule Drug

This protocol describes a two-step process where the drug is first conjugated to the linker, followed by conjugation to the antibody.

Materials:

  • This compound

  • Targeting antibody (e.g., monoclonal antibody with available lysine (B10760008) residues)

  • Small molecule drug with a primary amine or hydroxyl group

  • Thionyl chloride (SOCl₂) or similar activating agent

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Reaction buffers (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

Procedure:

Step 1: Activation of this compound and Conjugation to the Drug

  • Activation of Sulfonic Acid Groups:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a 2-fold molar excess of thionyl chloride to the solution.

    • Stir the reaction at room temperature for 1-2 hours to form the corresponding sulfonyl chloride.

    • Remove the excess thionyl chloride and solvent under vacuum. The resulting activated linker should be used immediately.

  • Conjugation to the Drug:

    • Dissolve the amine- or hydroxyl-containing drug in anhydrous DMF.

    • Add the activated Bis-PEG4-sulfonyl chloride linker to the drug solution in a 1:1.2 molar ratio (linker:drug).

    • Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.

    • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS).

    • Upon completion, the drug-linker conjugate can be purified by reverse-phase HPLC.

Step 2: Conjugation of the Drug-Linker to the Antibody

  • Antibody Preparation:

    • Exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 8.0-8.5) to ensure the availability of deprotonated amine groups on lysine residues.

  • Conjugation Reaction:

    • Add the purified drug-linker conjugate to the antibody solution at a desired molar excess (e.g., 5- to 20-fold).

    • Allow the reaction to proceed at 4°C for 12-24 hours with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

    • Purify the resulting antibody-drug conjugate (ADC) using SEC to remove unreacted drug-linker and other small molecules. HIC can be used to separate ADCs with different drug-to-antibody ratios (DARs).

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using UV-Vis spectroscopy (if the drug has a distinct absorbance) or HIC.

  • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by SEC-HPLC.

  • Confirmation of Conjugation: Confirm the successful conjugation by SDS-PAGE and Mass Spectrometry.

Data Presentation

The following tables provide illustrative examples of the type of quantitative data that should be generated and summarized during the development of a targeted drug delivery system using a this compound linker.

Table 2: Illustrative Drug Loading and Conjugate Characteristics

ParameterValueMethod of Analysis
Drug Loading Content (%) 5.2UV-Vis Spectroscopy
Encapsulation Efficiency (%) 85.7UV-Vis Spectroscopy
Drug-to-Antibody Ratio (DAR) 3.8HIC-HPLC
Average Particle Size (nm) 125 ± 5DLS
Zeta Potential (mV) -15.3 ± 1.2DLS
Purity (%) >95SEC-HPLC

Table 3: Illustrative In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) at pH 5.0Cumulative Release (%) at pH 7.4
000
625.45.1
1248.910.3
2475.218.6
4892.125.8

Table 4: Illustrative In Vitro Cytotoxicity Data (IC50 Values)

Cell LineFree Drug (nM)Targeted Conjugate (nM)Non-Targeted Conjugate (nM)
Targeted (e.g., MCF-7) 501545
Non-Targeted (e.g., HEK293) 807578

Visualizations

Signaling Pathway

The following diagram illustrates a generalized signaling pathway that can be targeted by a drug delivered via a this compound linker-based system. For instance, a drug targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[5][6]

targeted_drug_delivery_pathway receptor Target Receptor (e.g., HER2) endocytosis Receptor-Mediated Endocytosis receptor->endocytosis adc Targeted Drug Conjugate (Antibody-Linker-Drug) adc->receptor Binding lysosome Lysosome endocytosis->lysosome drug_release Drug Release lysosome->drug_release Linker Cleavage pi3k PI3K drug_release->pi3k Inhibition apoptosis Apoptosis drug_release->apoptosis Induction akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Growth, Survival mtor->proliferation

Caption: Targeted drug delivery and inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a targeted drug delivery system using the this compound linker.

experimental_workflow start Start conjugation Conjugation of Drug and Targeting Ligand via This compound Linker start->conjugation purification Purification of Conjugate (SEC, HIC) conjugation->purification characterization Physicochemical Characterization (DAR, Size, Purity) purification->characterization in_vitro In Vitro Evaluation characterization->in_vitro drug_release Drug Release Studies (pH-dependent) in_vitro->drug_release cytotoxicity Cytotoxicity Assays (MTT, etc.) in_vitro->cytotoxicity cellular_uptake Cellular Uptake Studies in_vitro->cellular_uptake in_vivo In Vivo Evaluation (Animal Models) in_vitro->in_vivo Promising Results efficacy Antitumor Efficacy in_vivo->efficacy biodistribution Biodistribution Studies in_vivo->biodistribution end End in_vivo->end

Caption: General workflow for the development of a targeted drug delivery system.

Drug Release Mechanism

The release of the drug from a conjugate utilizing a this compound linker is anticipated to occur via hydrolysis of the sulfonate ester bond. This hydrolysis can be influenced by the local microenvironment. In the context of targeted cancer therapy, drug release is often designed to be triggered by the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following internalization of the conjugate. The hydrolysis of sulfonate esters can proceed through different mechanisms, including stepwise addition-elimination or concerted pathways, and is dependent on the specific chemical structure of the conjugate.[7][8]

Conclusion

This compound represents a versatile linker for the construction of targeted drug delivery systems. Its hydrophilic PEG spacer can impart favorable physicochemical and pharmacokinetic properties to the resulting conjugate. The terminal sulfonic acid groups, following appropriate activation, allow for the stable attachment of a wide range of targeting moieties and therapeutic agents. The provided protocols and illustrative data serve as a guide for researchers in the design, synthesis, and evaluation of novel targeted therapies. Further optimization of conjugation and release strategies will be crucial for the clinical translation of drug delivery systems based on this linker.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-PEG4-sulfonic acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer and Important Considerations:

This proposed methodology requires extensive optimization and validation by the end-user. The conditions outlined below are starting points derived from related chemical reactions and may need significant adjustment for your specific application. The use of activating agents for sulfonic acids can be harsh and may not be suitable for all proteins or biomolecules. We strongly recommend performing small-scale pilot experiments to determine the feasibility and optimal conditions for your system.

Frequently Asked Questions (FAQs)

Q1: How does the conjugation of "Bis-PEG4-sulfonic acid" to a primary amine work?

The proposed mechanism is a two-step process. First, the two sulfonic acid groups of the "this compound" are chemically activated to form highly reactive sulfonyl chloride intermediates. These activated groups can then readily react with primary amines (like the side chain of lysine (B10760008) residues on a protein) to form stable sulfonamide bonds.

Q2: What reagents can be used to activate the sulfonic acid groups?

In organic synthesis, strong chlorinating agents like thionyl chloride (SOCl₂) are used, but these are generally incompatible with sensitive biomolecules. A potentially milder, though still requiring careful optimization, activating agent is 2,4,6-trichloro-1,3,5-triazine (TAPC)[1]. This guide is based on the theoretical application of such a milder agent.

Q3: What are the optimal pH conditions for this two-step conjugation?

The two steps have different optimal pH requirements.

  • Activation Step (theoretical): The conversion of sulfonic acid to sulfonyl chloride is highly sensitive to water and typically performed in anhydrous organic solvents. For a bioconjugation context, this step is the most challenging and would likely need to be performed in a water-miscible co-solvent with minimal water content, under neutral to slightly acidic conditions to maintain protein stability.

  • Conjugation Step: The reaction of the activated sulfonyl chloride with primary amines is most efficient at a pH of 8.0-9.5. This is a compromise between ensuring the amine is deprotonated and nucleophilic, while minimizing the rapid hydrolysis of the sulfonyl chloride intermediate.

Q4: What buffers should I use for the conjugation step?

It is crucial to use buffers that do not contain primary amines, as they will compete with your target molecule. Recommended buffers include phosphate (B84403), borate (B1201080), or carbonate buffers. Avoid buffers like Tris or glycine.

Q5: How do I stop (quench) the reaction?

Once the desired conjugation time has passed, any unreacted sulfonyl chloride groups should be quenched to prevent further reactions. This can be done by adding a small molecule with a primary amine, such as Tris, glycine, or ethanolamine, to a final concentration of 50-100 mM.

Q6: How can I remove the excess "this compound" and byproducts after conjugation?

Standard protein purification methods can be used to remove excess crosslinker and reaction byproducts. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for separating the larger conjugated protein from the smaller, unreacted molecules. Dialysis is also a suitable alternative.

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

Potential Cause Suggested Solution
Inefficient Activation of Sulfonic Acid This is the most probable cause. The activation step is critical and challenging in an aqueous environment. Optimize the concentration of the activating agent (e.g., TAPC), the amount of organic co-solvent, and the reaction time for the activation step. Ensure all reagents and solvents for this step are as anhydrous as possible.
Hydrolysis of Activated Sulfonyl Chloride The sulfonyl chloride intermediate is highly susceptible to hydrolysis. Perform the conjugation step immediately after activation. Ensure the pH of the reaction buffer is not excessively high (stay within the recommended 8.0-9.5 range) and consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis.
Incorrect Buffer Composition The presence of primary amines (e.g., from Tris buffer or ammonium (B1175870) salts) in your protein solution or conjugation buffer will compete with the target molecule for reaction with the activated linker. Buffer exchange your protein into an amine-free buffer like PBS or borate buffer before starting the conjugation.
Suboptimal Molar Ratio of Reactants The ratio of the activated "this compound" to your target molecule can significantly impact the conjugation efficiency. Empirically test different molar excess ratios of the linker (e.g., 10-fold, 20-fold, 50-fold) to find the optimal balance between conjugation efficiency and the risk of protein modification at multiple sites.
Protein Concentration is Too Low Conjugation reactions are concentration-dependent. If the concentration of your protein is too low, the reaction kinetics will be slow, and the competing hydrolysis of the activated linker will dominate. If possible, concentrate your protein to at least 1-2 mg/mL.

Problem: Protein Precipitation or Aggregation During Conjugation

Potential Cause Suggested Solution
Use of Organic Co-solvent in Activation Step The use of an organic solvent like DMSO or DMF to dissolve the linker and facilitate the activation step can cause some proteins to denature and precipitate. Minimize the final concentration of the organic solvent in the reaction mixture (ideally below 10% v/v). Screen different, less harsh organic co-solvents if possible.
High Degree of Conjugation Excessive modification of the protein surface with the PEG linker can alter its solubility and lead to aggregation. Reduce the molar excess of the "this compound" used in the reaction or decrease the reaction time.
Unfavorable Buffer Conditions The pH and ionic strength of the buffer can affect protein stability. Ensure the chosen buffer and pH are optimal for the stability of your specific protein.

Data Presentation

Table 1: Recommended Starting Conditions for Sulfonyl Chloride Conjugation to Primary Amines

ParameterRecommended RangeNotes
pH 8.0 - 9.5Balances amine reactivity and hydrolysis of the sulfonyl chloride.
Temperature 4°C - 25°CLower temperatures can help to minimize hydrolysis of the activated linker.
Reaction Time 30 minutes - 2 hoursNeeds to be optimized; monitor reaction progress if possible.
Buffer System Phosphate, Borate, CarbonateMust be free of primary amines.
Molar Excess of Linker 10- to 50-foldThe optimal ratio is protein-dependent and should be determined empirically.

Table 2: Common Quenching Agents for Sulfonyl Chloride Reactions

Quenching AgentFinal ConcentrationIncubation Time
Tris50 - 100 mM15 - 30 minutes
Glycine50 - 100 mM15 - 30 minutes
Ethanolamine50 - 100 mM15 - 30 minutes

Experimental Protocols

Important Note: The following protocols are theoretical and require significant optimization. Handle all chlorinating agents with extreme care in a chemical fume hood.

Protocol 1: Proposed Two-Step Activation and Conjugation of "this compound" to a Protein

This protocol assumes the use of a mild chlorinating agent like TAPC for the activation step.

Materials:

  • "this compound"

  • Activating agent (e.g., 2,4,6-trichloro-1,3,5-triazine - TAPC)

  • Anhydrous, water-miscible organic solvent (e.g., Dimethylformamide - DMF)

  • Protein of interest in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5)

  • Conjugation Buffer (e.g., 100 mM borate buffer, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

Step 1: Activation of "this compound" (Perform in a fume hood)

  • Prepare a stock solution of "this compound" in anhydrous DMF (e.g., 100 mM).

  • In a separate microfuge tube, prepare a stock solution of the activating agent (e.g., TAPC) in anhydrous DMF at a slightly higher concentration (e.g., 120 mM).

  • To activate the linker, mix the "this compound" solution with an equimolar amount of the activating agent solution. For example, mix 50 µL of 100 mM "this compound" with approximately 42 µL of 120 mM TAPC.

  • Allow the activation reaction to proceed for 30-60 minutes at room temperature. This solution of the activated linker should be used immediately.

Step 2: Conjugation to the Protein

  • While the activation reaction is proceeding, prepare your protein solution. If not already in the desired buffer, exchange the protein into the Conjugation Buffer (e.g., 100 mM borate buffer, pH 8.5). The protein concentration should ideally be 1-10 mg/mL.

  • Calculate the volume of the activated linker solution needed to achieve the desired molar excess over the protein.

  • Slowly add the calculated volume of the freshly activated "this compound" solution to the stirring protein solution. Ensure the final volume of DMF is less than 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature, or for 2-4 hours at 4°C.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the protein conjugate by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to determine the degree of conjugation.

Mandatory Visualization

G cluster_0 Step 1: Activation (in anhydrous DMF) cluster_1 Step 2: Conjugation (in aqueous buffer, pH 8.0-9.5) sulfonic_acid This compound activated_linker Activated Bis-PEG4-sulfonyl chloride sulfonic_acid->activated_linker Activation activating_agent Activating Agent (e.g., TAPC) activating_agent->activated_linker conjugate Protein-PEG Conjugate (Stable Sulfonamide Bond) activated_linker->conjugate Conjugation Reaction protein Amine-containing Protein (e.g., Lysine residue) protein->conjugate

Caption: Proposed two-step reaction pathway for conjugating this compound.

G start Start prep_reagents Prepare Reagent Solutions (Linker & Activator in anhy. DMF) start->prep_reagents activation Activate this compound (30-60 min at RT) prep_reagents->activation conjugation Add Activated Linker to Protein (1-2 hours at RT) activation->conjugation prep_protein Prepare Protein in Amine-Free Buffer (pH 8.5) prep_protein->conjugation quenching Quench Reaction with Tris or Glycine (30 min) conjugation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification analysis Analyze Conjugate (SDS-PAGE, MS) purification->analysis end End analysis->end

References

Technical Support Center: Purification of Bis-PEG4-sulfonic acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bis-PEG4-sulfonic acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these highly polar, charged bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

A1: The primary challenges in purifying this compound conjugates stem from the unique physicochemical properties of the molecule. These include:

  • High Polarity: The polyethylene (B3416737) glycol (PEG) backbone imparts high hydrophilicity, which can lead to poor retention on reverse-phase chromatography columns and potential streaking on other chromatography media.[1][]

  • Strong Anionic Nature: The presence of two sulfonic acid groups means the molecule is strongly negatively charged at most pH values. This dictates the use of specific ion-exchange chromatography conditions and can influence interactions with other purification matrices.[3]

  • Lack of a Strong UV Chromophore: The basic this compound structure does not have a strong UV chromophore, which can make detection by standard UV-Vis spectrophotometry challenging. Detection may rely on the properties of the conjugated molecule or require alternative methods like evaporative light scattering detection (ELSD) or mass spectrometry.

  • Heterogeneity of the Reaction Mixture: Conjugation reactions rarely go to completion, resulting in a mixture of the desired conjugate, unreacted this compound, unreacted substrate molecule, and potentially by-products.[]

Q2: Which purification techniques are most suitable for this compound conjugates?

A2: The most effective purification strategies for this compound conjugates typically involve a combination of chromatographic techniques that exploit differences in size, charge, and hydrophobicity. The most common methods are:

  • Ion-Exchange Chromatography (IEX): This is often the primary purification step, leveraging the strong negative charge of the sulfonic acid groups to separate the conjugate from neutral or less charged impurities.[]

  • Size Exclusion Chromatography (SEC): SEC is useful for separating the conjugate based on its hydrodynamic volume, effectively removing smaller impurities like unreacted this compound or larger aggregates.[][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging due to the high polarity, RP-HPLC can be a high-resolution step for separating the desired conjugate from closely related impurities, especially when the conjugated molecule imparts sufficient hydrophobicity.[1]

Q3: How can I monitor the purity of my fractions during purification?

A3: Monitoring fraction purity can be accomplished through various analytical techniques:

  • Analytical HPLC: Using an appropriate column (ion-exchange, size exclusion, or reverse-phase), you can assess the purity of your fractions.

  • Mass Spectrometry (MS): This provides definitive identification of the species in each fraction by confirming the molecular weight of the conjugate and any impurities.[5]

  • SDS-PAGE (for protein/peptide conjugates): If your conjugate involves a protein or large peptide, SDS-PAGE can visualize the shift in molecular weight upon conjugation and give a qualitative assessment of purity.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound conjugates.

Issue 1: Low recovery of the conjugate
Possible Cause Troubleshooting Steps
Non-specific binding to the chromatography matrix - Ensure proper column equilibration. - For IEX, consider increasing the salt concentration in the wash buffer. - For SEC, ensure the column matrix is inert. - For RP-HPLC, consider a less hydrophobic column (e.g., C4 or C8 instead of C18).
Precipitation of the conjugate on the column - Verify the solubility of your conjugate in the chosen buffers. - Adjust the pH or ionic strength of the buffers to improve solubility.
Loss of conjugate during buffer exchange/concentration - If using dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is significantly smaller than your conjugate. - When using centrifugal concentrators, select an appropriate MWCO and avoid excessive centrifugation speeds that could lead to aggregation and loss.
Issue 2: Co-elution of the conjugate with unreacted starting materials
Possible Cause Troubleshooting Steps
Inadequate resolution in IEX - Optimize the salt gradient. A shallower gradient will improve separation. - Adjust the pH of the mobile phase to maximize the charge difference between your conjugate and the impurity.
Poor separation in SEC - Ensure the column is appropriate for the molecular weight range of your sample. - A longer column or a slower flow rate can improve resolution.
Insufficient retention in RP-HPLC - If the unreacted starting material is more hydrophobic, a steeper gradient may be needed to elute the polar conjugate. - Consider using an ion-pairing reagent to improve retention of the charged conjugate.[6]
Issue 3: Broad or tailing peaks in chromatography
Possible Cause Troubleshooting Steps
Secondary interactions with the column matrix - For IEX, ensure the ionic strength of the loading buffer is low enough for strong binding. - For RP-HPLC with polar molecules, this can be due to interactions with residual silanols on the silica. Use an end-capped column or add a competing agent to the mobile phase.
Sample overload - Reduce the amount of sample loaded onto the column.
Sub-optimal mobile phase conditions - Adjust the pH or organic solvent composition of the mobile phase.

Quantitative Data Summary

The following tables provide a summary of expected performance for common purification techniques. Note that actual results will vary depending on the specific properties of the conjugate and the experimental conditions.

Table 1: Ion-Exchange Chromatography (IEX) Performance

Parameter Expected Range Notes
Purity >90%Can be highly effective for separating based on charge.
Recovery 70-95%Can be lower due to strong binding or non-specific interactions.
Resolution Good to ExcellentDependent on the charge difference between the conjugate and impurities.

Table 2: Size Exclusion Chromatography (SEC) Performance

Parameter Expected Range Notes
Purity 85-98%Excellent for removing small molecule impurities or aggregates.
Recovery >90%Generally high as it is a non-adsorptive technique.
Resolution ModerateDepends on the size difference between the components.

Table 3: Reverse-Phase HPLC (RP-HPLC) Performance

Parameter Expected Range Notes
Purity >95%Can provide very high resolution.
Recovery 60-90%Can be lower for highly polar molecules due to poor retention or irreversible binding.
Resolution ExcellentHighly dependent on the hydrophobicity of the conjugate.

Experimental Protocols

Protocol 1: Purification by Anion-Exchange Chromatography (AEX)

This protocol is suitable for the initial capture and purification of negatively charged this compound conjugates.

  • Column and Buffer Preparation:

    • Select a strong anion-exchange (SAX) column (e.g., a quaternary ammonium-based resin).

    • Prepare a low-salt loading buffer (e.g., 20 mM Tris-HCl, pH 8.0) and a high-salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Sample Preparation:

    • Ensure your sample is in a low-salt buffer, ideally the loading buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Equilibration:

    • Equilibrate the AEX column with 5-10 column volumes (CV) of loading buffer.

  • Sample Loading:

    • Load the sample onto the column at a low flow rate.

  • Wash:

    • Wash the column with 5-10 CV of loading buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound conjugate using a linear gradient from 0% to 100% elution buffer over 10-20 CV.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze for purity using analytical HPLC or MS.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is ideal for polishing the conjugate and removing small molecule impurities or aggregates.

  • Column and Buffer Preparation:

    • Choose an SEC column with a fractionation range appropriate for your conjugate's molecular weight.

    • Prepare an isocratic mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Equilibration:

    • Equilibrate the SEC column with at least 2 CV of the mobile phase.

  • Sample Loading:

    • Inject a sample volume that is typically 1-2% of the total column volume.

  • Elution:

    • Elute the sample with the isocratic mobile phase at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram or a pre-determined elution profile. Analyze the purity of the collected fractions.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is a high-resolution polishing step, particularly effective if the conjugate has sufficient hydrophobicity.

  • Column and Mobile Phase Preparation:

    • Select a C4, C8, or C18 column based on the hydrophobicity of your conjugate.

    • Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

  • Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Loading:

    • Inject the sample dissolved in a low organic solvent concentration.

  • Elution:

    • Apply a linear gradient of increasing Mobile Phase B to elute the conjugate. The gradient will depend on the hydrophobicity of the conjugate and may need optimization.

  • Fraction Collection and Analysis:

    • Collect the peaks and analyze for purity. The collected fractions can be lyophilized to remove the volatile mobile phase.

Visualizations

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_iex Step 1: Ion-Exchange Chromatography cluster_sec Step 2: Size Exclusion Chromatography cluster_rphplc Step 3: Reverse-Phase HPLC (Optional) cluster_end Final Product start Conjugate, Unreacted Linker, Unreacted Substrate, By-products iex Separation by Charge start->iex Initial Capture sec Separation by Size iex->sec Polishing rphplc High-Resolution Polishing sec->rphplc Optional High Purity Step end_product Purified Conjugate (>95% Purity) sec->end_product Final Product rphplc->end_product

Caption: General purification workflow for this compound conjugates.

TroubleshootingLowYield cluster_causes Potential Causes cluster_solutions Solutions issue Low Conjugate Recovery cause1 Non-specific Binding issue->cause1 cause2 Precipitation on Column issue->cause2 cause3 Loss during Buffer Exchange issue->cause3 solution1 Optimize Buffers (Salt, pH) cause1->solution1 solution2 Check Solubility cause2->solution2 solution3 Verify MWCO of Membrane cause3->solution3

Caption: Troubleshooting logic for low recovery of the conjugate.

References

Stability of the "Bis-PEG4-sulfonic acid" linker under physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of the "Bis-PEG4-sulfonic acid" linker under physiological pH conditions. The information is presented in a question-and-answer format to address potential issues and provide clear methodologies for experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the "this compound" linker at physiological pH (pH 7.4)?

A1: Based on its chemical structure, the "this compound" linker is expected to be highly stable at physiological pH. This assessment is based on the stability of its constituent parts:

  • Polyethylene Glycol (PEG) Backbone: The core of the linker consists of repeating ethylene (B1197577) glycol units connected by ether bonds. Ether linkages are generally very stable and resistant to hydrolysis under neutral pH conditions.

  • Sulfonic Acid Groups: Sulfonic acids are strong acids and their conjugate bases (sulfonates), which are the predominant form at pH 7.4, are chemically robust. The carbon-sulfur (C-S) bond is stable and not susceptible to hydrolysis under physiological conditions.[1][2]

Therefore, the linker itself is not expected to degrade or cleave spontaneously in aqueous buffers at pH 7.4. Its primary role is to provide a stable, hydrophilic spacer between two conjugated molecules.

Q2: Could components of biological media (e.g., plasma enzymes) degrade the "this compound" linker?

A2: The this compound linker is designed as a non-cleavable linker. It lacks specific enzymatic cleavage sites (like peptide sequences or esters) that are recognized by common plasma enzymes such as proteases or esterases.[3] While it is impossible to exclude all potential enzymatic interactions without experimental data, the fundamental ether and carbon-sulfur bonds of the linker are not typical substrates for degradative enzymes found in circulation. Therefore, significant enzymatic degradation in plasma is considered unlikely.

Q3: What are the primary functions of this linker if it's not designed to be cleaved?

A3: This type of linker is a stable or "non-cleavable" linker. Its functions include:

  • Increasing Hydrophilicity: The PEG component significantly increases the water solubility of the entire conjugate molecule, which can prevent aggregation, especially when attached to hydrophobic payloads.[4]

  • Providing a Spacer: The PEG4 chain acts as a flexible spacer, sterically separating the conjugated molecules. This can be critical for maintaining the biological activity of a targeting molecule (like an antibody) after a payload is attached.

  • Improving Pharmacokinetics: PEGylation is a well-known strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong circulation half-life.[5]

Troubleshooting Guide

Q4: I am observing a loss of activity or premature release of my payload from my conjugate. Could the this compound linker be unstable?

A4: While the linker itself is predicted to be highly stable, premature payload release is a critical issue to investigate. Consider the following possibilities:

  • Instability of the Conjugation Chemistry: The weak point is often not the linker itself, but the bonds used to attach the linker to the antibody and the payload. For example, certain maleimide-based conjugations to thiols can be susceptible to a retro-Michael reaction, leading to deconjugation.[6]

    • Recommendation: Carefully review the stability of the specific chemical bonds you used for conjugation. Include control experiments to test the stability of these linkages.

  • Instability of the Payload: The payload molecule itself might be unstable under physiological conditions.

    • Recommendation: Run control experiments incubating the free, unconjugated payload in plasma to assess its intrinsic stability.

  • Assay Artifacts: The experimental conditions of your assay could be causing artificial degradation.

    • Recommendation: Ensure your incubation conditions are strictly physiological (pH 7.4, 37°C). Include control samples of your conjugate in a simple buffer (like PBS) to differentiate between inherent instability and degradation mediated by plasma components.[7]

The following decision tree can help guide your troubleshooting process.

G start Premature Payload Release Observed q1 Is the bond connecting the linker to the payload/antibody stable? start->q1 q2 Is the payload molecule itself stable? q1->q2 Yes res1 Investigate and optimize conjugation chemistry. (e.g., self-hydrolyzing maleimides) q1->res1 No q3 Are there assay artifacts? q2->q3 Yes res2 Payload is unstable. Consider payload modification or a different payload. q2->res2 No res3 Optimize assay conditions. Include buffer controls. Check for non-specific binding. q3->res3 Yes res4 Linker instability is unlikely, but requires experimental confirmation. Proceed to In Vitro Stability Assay. q3->res4 No a1_yes Yes a1_no No a2_yes Yes a2_no No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for premature payload release.

Experimental Protocols for Stability Assessment

To definitively determine the stability of your conjugate featuring the this compound linker, the following experimental protocols are recommended.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the conjugate in plasma, simulating its behavior in circulation.[6]

Objective: To quantify the amount of intact conjugate and released payload over time when incubated in plasma.

Materials:

  • Your conjugate of interest (e.g., Antibody-Linker-Drug)

  • Human plasma (or plasma from other relevant species, e.g., mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system: LC-MS/MS is ideal for quantifying the free payload, while ELISA can be used to quantify total and conjugated antibody.[7][8]

Methodology:

  • Preparation: Dilute the conjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) plasma. Prepare a parallel sample in PBS as a control.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Sample Processing: Immediately stop the reaction. For LC-MS analysis of the free payload, precipitate plasma proteins (e.g., with cold acetonitrile), centrifuge, and collect the supernatant.[3] For ELISA, store aliquots at -80°C until analysis.

  • Analysis:

    • Free Payload (LC-MS/MS): Quantify the concentration of the released payload in the processed samples.

    • Intact Conjugate (ELISA): Use a sandwich ELISA format. One antibody captures the main protein (e.g., the antibody of an ADC), and a second, enzyme-linked antibody detects the payload. This ensures only intact conjugate is measured.[3]

    • Total Antibody (ELISA): Use an ELISA that quantifies the main protein regardless of whether the payload is attached. This measures the stability of the protein component.[7]

G cluster_prep Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis prep1 Dilute Conjugate in Plasma and PBS (Control) prep2 Incubate at 37°C prep1->prep2 sampling Collect Aliquots at Multiple Time Points prep2->sampling processing Stop Reaction & Process Samples sampling->processing analysis_lcms Quantify Free Payload (LC-MS/MS) processing->analysis_lcms analysis_elisa Quantify Intact Conjugate and Total Antibody (ELISA) processing->analysis_elisa

Caption: Experimental workflow for the In Vitro Plasma Stability Assay.
Protocol 2: In Vivo Pharmacokinetic (PK) Study

This study evaluates the stability and clearance of the conjugate in a living organism.[9]

Objective: To determine the pharmacokinetic profiles of the total antibody, intact conjugate, and free payload in circulation.

Methodology:

  • Animal Dosing: Administer the conjugate intravenously to a suitable animal model (e.g., mice).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.). Process the blood to obtain plasma.

  • Sample Analysis: Analyze the plasma samples using the same techniques described in the in vitro protocol (LC-MS/MS for free payload, ELISA for total and conjugated antibody).

  • Data Analysis: Plot the concentration of each species over time. Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for each analyte. A stable linker will result in the PK profile of the intact conjugate closely mirroring that of the total antibody, with very low levels of free payload detected.[7]

Data Presentation

Quantitative data from your stability studies should be summarized for clear comparison.

Table 1: Summary of In Vitro Plasma Stability Data

Time Point (hours) Intact Conjugate (%) Total Antibody (%) Free Payload (Concentration)
0 100 100 Below Limit of Quantification
1
6
24
48
96

| 168 | | | |

Data should be populated from your experimental results.

Table 2: Key Pharmacokinetic Parameters from In Vivo Study

Analyte Half-Life (t½, hours) Clearance (CL, mL/hr/kg) AUC (µg·hr/mL)
Total Antibody
Intact Conjugate

| Free Payload | | | |

Data should be populated from your experimental results. A stable linker is indicated by similar t½ and AUC values for Total Antibody and Intact Conjugate.

References

Technical Support Center: Preventing Protein Aggregation with Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation when modifying proteins with "Bis-PEG4-sulfonic acid."

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it modify proteins?

This compound is a hydrophilic, bifunctional crosslinker.[1] It consists of a polyethylene (B3416737) glycol (PEG) chain with four repeating units, flanked by two sulfonic acid groups. The hydrophilic PEG spacer can increase the solubility of the modified protein in aqueous solutions.[1] The terminal sulfonic acid groups are highly acidic and can be activated to react with primary amines (like the side chain of lysine (B10760008) residues) on the protein surface, forming stable amide bonds. Its bifunctional nature means it can potentially crosslink two protein molecules, which is a primary concern for aggregation.

Q2: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during modification with this compound can stem from several factors:

  • Intermolecular Cross-linking: The bifunctional nature of the reagent can physically link two or more protein molecules together, leading to the formation of large aggregates.

  • Electrostatic Disruptions: The introduction of strongly negative sulfonic acid groups (pKa ~ -2) alters the protein's surface charge distribution and its isoelectric point (pI).[2] This can lead to new electrostatic interactions that may promote self-association and aggregation, especially if the protein's stability is pH-dependent.[3][4]

  • Over-labeling: Attaching too many linker molecules can significantly change the protein's physicochemical properties, leading to instability and reduced solubility.

  • Suboptimal Reaction Conditions: High protein concentrations, inappropriate pH or buffer composition, and elevated temperatures can all contribute to protein instability and increase the likelihood of aggregation.

Q3: How can the sulfonic acid groups contribute to both solubility and aggregation?

The sulfonic acid groups are highly hydrophilic and will be negatively charged at physiological pH.[1][2] This can be beneficial by increasing the overall solubility of the modified protein through favorable interactions with water. However, this alteration of the protein's surface charge can also be detrimental. Changes to the electrostatic landscape of the protein can disrupt stabilizing intramolecular interactions or create new intermolecular attractions that drive aggregation.[5][6] The outcome depends on the specific protein and the location of the modifications.

Troubleshooting Guide

If you are experiencing protein aggregation during or after modification with this compound, consult the following troubleshooting table.

Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Reagent Addition Reagent insolubility or localized high concentration.Dissolve the this compound in the reaction buffer immediately before use. Add the reagent solution dropwise to the protein solution with gentle stirring to avoid localized high concentrations.
High protein concentration.Reduce the protein concentration. Test a range from 0.5 to 5 mg/mL.
Aggregation During Reaction Incubation Intermolecular cross-linking due to high reagent-to-protein ratio.Perform a titration study to determine the optimal molar excess of the reagent. Start with a low molar ratio (e.g., 3:1 or 5:1 of reagent to protein) and incrementally increase it.
Suboptimal buffer pH.Screen a range of pH values. While amine labeling is more efficient at slightly alkaline pH (7.5-8.5), protein stability is paramount. Test buffers at or near physiological pH (7.4) and consider buffers with different compositions (e.g., phosphate (B84403) vs. HEPES).
Unfavorable electrostatic interactions.Modify the ionic strength of the buffer by adjusting the salt concentration (e.g., 50-150 mM NaCl). This can help to screen electrostatic interactions that may be promoting aggregation.[3]
Aggregation After Purification/During Storage Instability of the modified protein.Add stabilizing excipients to the final storage buffer. Common stabilizers include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or amino acids (e.g., arginine).[7]
Freeze-thaw stress.Store the purified conjugate in aliquots at -80°C with a cryoprotectant like 10-20% glycerol (B35011) to prevent aggregation during freeze-thaw cycles.

Experimental Protocols & Methodologies

Protocol 1: Optimization of Labeling Conditions to Minimize Aggregation

This protocol outlines a systematic approach to identify the optimal conditions for your specific protein.

  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer (e.g., PBS or HEPES) at a pH where the protein is known to be stable.

    • Adjust the protein concentration. It is recommended to test a range, for example, 1 mg/mL and 5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in the reaction buffer to a concentration of 10-20 mM.

  • Screening Matrix Setup:

    • Set up a matrix of reactions in microcentrifuge tubes, varying the following parameters:

      • Molar Ratio (Reagent:Protein): Test ratios of 3:1, 5:1, 10:1, and 20:1.

      • pH: Test at least two pH values, for example, pH 7.4 and pH 8.0.

      • Temperature: Perform reactions at 4°C and room temperature.

  • Labeling Reaction:

    • Add the calculated volume of the reagent solution to the protein solution.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Analysis of Aggregation:

    • After incubation, visually inspect for precipitation.

    • Analyze a small aliquot from each reaction for soluble aggregates using one of the methods described in Protocol 2.

  • Purification:

    • For the conditions that show minimal aggregation, remove excess reagent using a desalting column or dialysis against a suitable storage buffer.

Protocol 2: Quantitative Analysis of Protein Aggregation

Several biophysical techniques can be used to quantify the extent of aggregation.

  • Size Exclusion Chromatography (SEC):

    • Principle: Separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein.

    • Methodology:

      • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

      • Inject a sample of the reaction mixture or purified conjugate.

      • Monitor the elution profile at 280 nm.

      • Calculate the percentage of aggregate by integrating the area of the aggregate peaks relative to the total area of all protein peaks.

  • Dynamic Light Scattering (DLS):

    • Principle: Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their size distribution.

    • Methodology:

      • Place a small volume of the sample into a DLS cuvette.

      • Acquire data according to the instrument's instructions.

      • Analyze the resulting size distribution profile to identify the presence of larger species (aggregates) and determine the polydispersity index (PDI), a measure of the heterogeneity of particle sizes.

Data Presentation

Table 1: Example Buffer Screening for Aggregation Prevention
Excipient Concentration Range Mechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[7]
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Sodium Chloride50-200 mMScreens electrostatic interactions that may lead to aggregation.

Visualizations

Diagram 1: Troubleshooting Workflow for Protein Aggregation

G start Aggregation Observed q1 Immediate Precipitation? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Decrease Protein Conc. Add Reagent Slowly a1_yes->sol1 q2 Aggregation During Reaction? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Optimize Molar Ratio Screen pH & Temperature Adjust Ionic Strength a2_yes->sol2 q3 Aggregation Post-Purification? a2_no->q3 a3_yes Yes q3->a3_yes Yes sol3 Add Stabilizing Excipients Optimize Storage Conditions (e.g., add cryoprotectant) a3_yes->sol3

Caption: A decision tree for troubleshooting protein aggregation at different experimental stages.

Diagram 2: Factors Influencing Protein Aggregation During Modification

G cluster_reagent Reagent Properties cluster_conditions Reaction Conditions cluster_outcome Potential Outcomes center Protein Stability aggregation Aggregation center->aggregation Decreased soluble Soluble Conjugate center->soluble Maintained bifunctional Bifunctionality bifunctional->aggregation Cross-linking charge Sulfonic Acid Charge charge->center Alters Surface Charge hydrophilicity PEG Hydrophilicity hydrophilicity->soluble Increases Solubility conc Protein Concentration conc->center ph pH & Buffer ph->center temp Temperature temp->center ratio Molar Ratio ratio->center

Caption: Key factors related to the reagent and reaction conditions that influence protein stability.

References

Technical Support Center: Bioconjugation with Sulfonic Acid-Containing Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation utilizing reagents with sulfonic acid functional groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the sulfonic acid group in bioconjugation reagents like Sulfo-NHS esters?

A1: The sulfonic acid group (-SO₃H) or its salt form (-SO₃⁻) is primarily introduced into bioconjugation reagents to increase their water solubility.[][2] This allows for conjugation reactions to be performed in fully aqueous buffers, which is crucial for maintaining the native structure and function of biomolecules like antibodies and other proteins.[] The sulfonate group makes the reagents membrane-impermeable, restricting the labeling to the cell surface.[3][4] It is important to note that the sulfonic acid group itself is generally non-reactive under typical bioconjugation conditions; the reactivity comes from other functional groups on the reagent, such as the N-hydroxysuccinimide (NHS) ester.[5][6]

Q2: What is the main side reaction I should be concerned about when using Sulfo-NHS esters?

A2: The most significant side reaction is the hydrolysis of the NHS ester.[3][7] In this reaction, the ester reacts with water instead of the desired primary amine on your biomolecule. This leads to the regeneration of the carboxyl group on the crosslinker and the release of N-hydroxysulfosuccinimide, rendering the reagent inactive.[7][8] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[3][5]

Q3: Why is my labeling efficiency with a Sulfo-NHS ester reagent very low?

A3: Low labeling efficiency is a common problem with several potential causes:

  • Hydrolysis of the Reagent: The Sulfo-NHS ester may have hydrolyzed before it could react with your protein. This can be due to improper storage, preparing stock solutions in aqueous buffers and storing them, or running the reaction at too high a pH for an extended period.[7][9][10]

  • Incorrect Buffer Composition: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your target biomolecule for reaction with the NHS ester, significantly reducing your conjugation yield.[10][11]

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal range is typically pH 7.2-8.5.[4][10] Below this range, the primary amines on the protein are protonated and less nucleophilic.[5] Above this range, the rate of hydrolysis increases dramatically.[3][4]

  • Inaccessible Amine Groups: The primary amines (N-terminus and lysine (B10760008) side chains) on your protein may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.[10]

Q4: Can Sulfo-NHS esters react with other amino acid residues besides primary amines?

A4: While the primary target of NHS and Sulfo-NHS esters are primary amines, reactions with other nucleophilic groups can occur, although generally at a slower rate.[11] Reactions with hydroxyl (-OH) groups on serine, threonine, and tyrosine, as well as the sulfhydryl (-SH) group of cysteine, have been reported.[6][12] However, the resulting products (esters and thioesters) are typically less stable than the amide bond formed with primary amines and can be prone to hydrolysis or exchange.[6][11] The selectivity for primary amines is maximized at a pH range of 7-9.[11]

Q5: My protein precipitates after labeling with a Sulfo-NHS ester reagent. What could be the cause?

A5: Protein precipitation post-labeling can be caused by a few factors:

  • Over-modification: Labeling too many lysine residues can alter the protein's overall charge and isoelectric point, leading to aggregation and precipitation.[13]

  • Hydrophobic Labels: If the molecule being conjugated via the Sulfo-NHS ester is highly hydrophobic, its attachment to the protein can increase the overall hydrophobicity of the conjugate, causing it to precipitate from the aqueous solution.[10]

  • Change in Buffer Conditions: The addition of the labeling reagent, especially if it was first dissolved in an organic solvent like DMSO or DMF, can alter the buffer conditions enough to cause a sensitive protein to precipitate.[]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Reagent Hydrolysis Use fresh, high-quality Sulfo-NHS ester. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store them in aqueous buffers.[9][10] Minimize the time the reagent is in an aqueous solution before adding it to the protein.[14]
Incorrect Buffer Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers like PBS (phosphate-buffered saline), HEPES, or borate.[4][10][11]
Suboptimal pH Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[5][10]
Low Reactant Concentration Increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended).[10] You can also try increasing the molar excess of the Sulfo-NHS ester reagent.[10]
Steric Hindrance Consider denaturing and then refolding your protein if preserving its activity is not critical and you suspect the amine groups are buried. Alternatively, use a crosslinker with a longer spacer arm to improve accessibility.
Problem 2: High Background or Non-Specific Labeling
Possible Cause Recommended Solution
Inadequate Quenching After the desired reaction time, add a quenching reagent like Tris, glycine, or hydroxylamine (B1172632) to a final concentration of 20-50 mM to consume any unreacted Sulfo-NHS ester.[8][10]
Insufficient Purification Use an appropriate purification method, such as size-exclusion chromatography (desalting columns) or dialysis, to effectively remove unreacted labeling reagent and quenching buffer from your final conjugate.[5]
Reaction with Other Nucleophiles To maximize specificity for primary amines, ensure the reaction pH is maintained between 7 and 9.[11]

Quantitative Data Summary

The stability of the reactive NHS ester is critical for successful conjugation. Hydrolysis is the primary competing reaction.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life
7.044-5 hours
8.041 hour
8.6410 minutes

(Data compiled from multiple sources.[3][4][8] Sulfo-NHS esters are generally slightly more stable in aqueous solutions than their non-sulfonated NHS ester counterparts.[3][7])

Experimental Protocols

General Protocol for Protein Labeling with a Sulfo-NHS Ester

This protocol provides a general guideline. Optimization of the molar ratio of crosslinker to protein, incubation time, and temperature may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • Sulfo-NHS ester labeling reagent.

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5).[11]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).[11]

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[5][10] If necessary, perform a buffer exchange.

  • Prepare the Sulfo-NHS Ester Solution: Immediately before use, dissolve the Sulfo-NHS ester reagent in the reaction buffer (or anhydrous DMSO/DMF if solubility is an issue, then add to the reaction).[][11]

  • Reaction: Add the desired molar excess of the Sulfo-NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess. Mix gently.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.[4][5]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS ester. Incubate for 15-30 minutes at room temperature.[8]

  • Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion desalting column or dialysis against an appropriate storage buffer.[5]

Visualizations

G cluster_reagents Reagents cluster_reaction Bioconjugation Reaction (pH 7.2-8.5) cluster_side_reaction Side Reaction: Hydrolysis Protein Protein (-NH2) Conjugate Stable Amide Bond (Protein-NH-CO-Linker) Protein->Conjugate Sulfo_NHS Sulfo-NHS Ester Sulfo_NHS->Conjugate Hydrolyzed_Ester Inactive Hydrolyzed Ester Sulfo_NHS->Hydrolyzed_Ester pH, Time NHS_leaving_group Sulfo-NHS Leaving Group Conjugate->NHS_leaving_group H2O Water (H2O) H2O->Hydrolyzed_Ester

Caption: Desired bioconjugation pathway versus the hydrolysis side reaction.

G start Low or No Conjugation? check_buffer Is buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_pH Is pH between 7.2 and 8.5? check_buffer->check_pH Yes outcome_buffer Change to amine-free buffer check_buffer->outcome_buffer No check_reagent Was reagent fresh? (No aqueous pre-solution) check_pH->check_reagent Yes outcome_pH Adjust pH of buffer check_pH->outcome_pH No check_concentration Are reactant concentrations adequate? check_reagent->check_concentration Yes outcome_reagent Use fresh reagent check_reagent->outcome_reagent No outcome_concentration Increase protein and/or reagent concentration check_concentration->outcome_concentration No success Successful Conjugation check_concentration->success Yes outcome_buffer->start outcome_pH->start outcome_reagent->start outcome_concentration->start

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Optimizing PROTAC Efficacy with Bis-PEG4-Sulfonic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Bis-PEG4-sulfonic acid and other PEG-based linkers in the design and evaluation of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A PROTAC molecule is composed of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not just a simple spacer; it plays a critical role in the PROTAC's overall effectiveness.[2][3] Its length, chemical composition, rigidity, and attachment points are crucial in determining the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][4][] The formation of a stable and productive ternary complex is essential for the subsequent ubiquitination and degradation of the target protein.[4]

Q2: How does the length of a PEG-based linker, such as this compound, impact PROTAC efficacy?

The length of the linker is a critical parameter that must be optimized for each specific PROTAC system.[6][7] An optimal linker length facilitates the productive formation of the ternary complex.[8] If the linker is too short, it can lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[6] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[6] Studies have shown that systematically varying the linker length can significantly affect the degradation efficiency (DC50) and the maximum level of degradation (Dmax).[9][10] For instance, in one study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for maximal activity.[8][11]

Q3: What are the advantages of using a PEG (polyethylene glycol) linker like this compound in PROTAC design?

PEG linkers are widely used in PROTAC design due to their favorable physicochemical properties.[2][3] They are known for their hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule.[2][12] This enhanced solubility can, in turn, improve cell permeability and oral absorption.[12] Additionally, the length of PEG linkers can be easily modified, allowing for straightforward optimization of PROTAC potency.[12]

Q4: What is the "hook effect" in PROTAC experiments and how does the linker play a role?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[13] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[13] While the linker's direct role in causing the hook effect is not the primary factor, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate this effect.[13]

Troubleshooting Guide

Q1: My PROTAC with a this compound linker shows low or no degradation of the target protein. What are the possible causes and how can I troubleshoot this?

Low degradation efficiency is a common challenge in PROTAC development.[4] Here are some potential causes and troubleshooting steps:

  • Inefficient Ternary Complex Formation: The geometry of the ternary complex dictated by the linker may be suboptimal.

    • Troubleshooting: Systematically synthesize and test PROTACs with varying linker lengths. The optimal length is highly dependent on the specific target and E3 ligase pair.[][6] It is often recommended to start with a longer linker and then gradually decrease the length.[6]

  • Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[13][14]

    • Troubleshooting: Although PEG linkers generally improve solubility, the overall physicochemical properties of the PROTAC might still hinder cell entry.[2] Consider performing a cellular target engagement assay, such as a cellular thermal shift assay (CETSA) or NanoBRET, to confirm that the PROTAC is reaching its target inside the cell.[13][14]

  • Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used.

    • Troubleshooting: Confirm the expression of the recruited E3 ligase (e.g., VHL or CRBN) in your target cells using methods like Western blotting or qPCR.[4]

Q2: I'm observing off-target effects with my PROTAC. Can the linker be modified to improve selectivity?

Yes, the linker can influence the selectivity of a PROTAC.

  • Troubleshooting Steps:

    • Modify Linker Length and Composition: Altering the linker can change the conformational orientation of the ternary complex, which may favor the degradation of the intended target over other proteins.[13] For example, a lapatinib-based PROTAC was able to degrade both EGFR and HER2, but extending the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader.[7]

    • Change the Linker Attachment Point: The position where the linker is attached to the target-binding ligand and the E3 ligase ligand can significantly impact selectivity.[7][15]

Q3: How can I experimentally assess the formation of the ternary complex?

Several biophysical assays can be used to measure the formation and stability of the ternary complex:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[13] An increase in the FRET signal indicates the formation of the ternary complex.[4]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.

Quantitative Data on Linker Length and PROTAC Efficacy

The following tables summarize data from various studies, illustrating the impact of linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on Degradation of Various Target Proteins

Target ProteinE3 LigaseLinker TypeLinker Length (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG323>95[10]
BRD4CRBNPEG415>95[10]
BRD4CRBNPEG58>95[10]
BTKCRBNPEG2Inactive-[7]
BTKCRBNPEG312.5~90[7]
BTKCRBNPEG44.1~95[7]

Table 2: Comparison of Alkyl and PEG Linkers for CRBN Degradation

Target ProteinE3 LigaseLinker TypeLinker DescriptionDegradation ActivityReference
CRBNVHLAlkylNine-atom alkyl chainConcentration-dependent decrease[9]
CRBNVHLPEGThree PEG unitsWeak degradation[7]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Detection: Wash the membrane and incubate it with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.[14]

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated cells to determine the DC50 and Dmax values.[2]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Efficacy Assessment Workflow start Start: PROTAC Synthesis (Varying Linker Lengths) cell_culture 1. Cell Culture and Plating start->cell_culture treatment 2. PROTAC Treatment (Dose-Response) cell_culture->treatment lysis 3. Cell Lysis and Protein Quantification treatment->lysis western_blot 4. Western Blot Analysis (Target Protein & Loading Control) lysis->western_blot analysis 5. Densitometry and Data Analysis western_blot->analysis dc50_dmax 6. Determine DC50 and Dmax analysis->dc50_dmax end End: Optimal Linker Identified dc50_dmax->end Linker_Properties cluster_logic Logical Relationship of Linker Properties Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Rigidity Rigidity Linker->Rigidity Attachment Attachment Point Linker->Attachment Ternary Ternary Complex Formation & Stability Length->Ternary Composition->Ternary PhysicoChem Physicochemical Properties Composition->PhysicoChem Rigidity->Ternary Attachment->Ternary Efficacy PROTAC Efficacy (DC50, Dmax) Ternary->Efficacy Selectivity Selectivity Ternary->Selectivity Permeability Cell Permeability & Solubility PhysicoChem->Permeability

References

Hydrolytic stability of "Bis-PEG4-sulfonic acid" in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the hydrolytic stability of Bis-PEG4-sulfonic acid in aqueous buffers. Find answers to frequently asked questions and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common aqueous buffers?

A1: this compound is a chemically stable molecule under most standard experimental conditions. The sulfonic acid groups are strong acids and will exist as sulfonates in aqueous solutions. The ether linkages of the PEG chain are also generally stable to hydrolysis. However, prolonged exposure to extreme pH values (e.g., pH < 2 or pH > 12) and elevated temperatures (> 50°C) may lead to slow degradation over time. For optimal stability, it is recommended to use buffers within a pH range of 4 to 10 for long-term storage of stock solutions.

Q2: Are there any specific buffer components that should be avoided when working with this compound?

A2: While this compound is compatible with most common biological buffers (e.g., PBS, HEPES, MOPS), it is advisable to avoid strongly nucleophilic buffers if the experimental conditions involve reactions where the sulfonic acid group is a leaving group. Additionally, the presence of certain metal ions could potentially catalyze degradation under specific conditions, although this is not a commonly reported issue.

Q3: How can I detect potential degradation of my this compound stock solution?

A3: Degradation of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the appearance of new peaks or a decrease in the area of the main peak corresponding to the intact molecule would indicate degradation. In ¹H NMR, the appearance of new signals or changes in the integration of characteristic peaks of the PEG backbone would suggest instability. A noticeable change in the pH of the stock solution could also be an indicator of degradation.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: For short-term storage (days to weeks), aqueous solutions of this compound should be kept at 2-8°C. For long-term storage (months to years), it is recommended to store aliquots at -20°C or -80°C to minimize any potential for hydrolysis or other degradation pathways. Avoid repeated freeze-thaw cycles, as this can degrade the molecule.

Troubleshooting Guide

If you are experiencing unexpected results in your experiments involving this compound, the following guide may help you troubleshoot potential issues related to its stability.

Observed Problem Potential Cause Recommended Action
Loss of activity or inconsistent results in conjugation reactions. Degradation of this compound linker.Verify the integrity of the linker stock solution using HPLC or NMR. Prepare a fresh stock solution from solid material. Ensure that the reaction buffer is within the recommended pH range.
Unexpected side products in mass spectrometry analysis. Hydrolysis of the PEG chain or side reactions of the sulfonic acid groups.Analyze the reaction mixture for known degradation products. Consider performing the reaction at a lower temperature or for a shorter duration. Ensure the purity of all reaction components.
Precipitation or cloudiness in the stock solution. Poor solubility or degradation leading to insoluble byproducts.Confirm the concentration is within the solubility limits for the chosen buffer. Filter the solution through a 0.22 µm filter. If the issue persists, prepare a fresh solution.

Hydrolytic Stability Data (Illustrative)

The following table provides illustrative data on the expected hydrolytic stability of this compound in different aqueous buffers. This data is intended to demonstrate general trends and should not be considered as experimentally verified results for this specific molecule.

Buffer (0.1 M) pH Temperature (°C) Half-life (t½) (Days) Degradation after 30 days (%)
Glycine-HCl2.525> 365< 1
Acetate4.525> 365< 1
Phosphate (PBS)7.425> 365< 1
Borate9.025> 365< 1
Phosphate (PBS)7.450~180~10
Carbonate-Bicarbonate10.525~250~8

Experimental Protocols

Protocol: Assessment of Hydrolytic Stability by HPLC

This protocol outlines a general method for determining the hydrolytic stability of this compound in a specific aqueous buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the desired aqueous buffer.

  • Incubation: Aliquot the stock solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Time Points: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove an aliquot from each temperature condition.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining compound against time for each temperature. Calculate the degradation rate and half-life.

Visualizations

troubleshooting_workflow start Start: Unexpected Experimental Results check_purity Is the this compound stock solution fresh and pure? start->check_purity prepare_fresh Action: Prepare a fresh stock solution and re-run the experiment. check_purity->prepare_fresh No check_conditions Are the reaction/buffer conditions (pH, temp) appropriate? check_purity->check_conditions Yes problem_solved End: Problem Resolved. prepare_fresh->problem_solved adjust_conditions Action: Adjust pH to 4-10 and/or lower the temperature. check_conditions->adjust_conditions No analyze_degradation Analyze stock solution for degradation (e.g., by HPLC). check_conditions->analyze_degradation Yes adjust_conditions->problem_solved degradation_present Is degradation confirmed? analyze_degradation->degradation_present contact_support End: Contact Technical Support for further assistance. degradation_present->contact_support Yes degradation_present->contact_support No, other factors may be involved.

Caption: Troubleshooting workflow for experiments involving this compound.

hydrolysis_mechanism cluster_reactants Reactants cluster_transition_state Transition State / Intermediate cluster_products Products sulfonate_ester R-O-SO2-R' (Sulfonate Ester) intermediate [Pentacoordinate Intermediate] sulfonate_ester->intermediate Nucleophilic Attack h2o H₂O (Water) h2o->intermediate alcohol R-OH (Alcohol) intermediate->alcohol Leaving Group Departure sulfonic_acid R'-SO3H (Sulfonic Acid) intermediate->sulfonic_acid

Caption: Generalized mechanism for the hydrolysis of a sulfonate ester.

Technical Support Center: Optimizing PROTAC® Solubility with Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when incorporating "Bis-PEG4-sulfonic acid" into your Proteolysis Targeting Chimera (PROTAC®) molecules.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it used in PROTAC® development?

"this compound" is a chemical linker used in the synthesis of PROTACs.[1] It is part of the polyethylene (B3416737) glycol (PEG) family of linkers, which are known for their hydrophilic (water-loving) properties.[2] The structure consists of two sulfonic acid groups connected by a PEG4 (four ethylene (B1197577) glycol units) chain. The primary reason for its use is to enhance the aqueous solubility of the final PROTAC® molecule.[1][2] PROTACs are often large, complex molecules with high molecular weight and significant lipophilicity, which can lead to poor solubility in aqueous buffers and physiological environments.[3][4] Incorporating a hydrophilic linker like "this compound" can help to mitigate these solubility issues.[2]

Q2: What are the common experimental consequences of poor PROTAC® solubility?

Poor solubility of your final PROTAC® can significantly impact experimental outcomes and lead to misleading data. Common issues include:

  • Precipitation in Assays: The PROTAC® may fall out of solution in aqueous buffers used for cell culture or biochemical assays, leading to an underestimation of its potency (e.g., DC50, IC50).[3]

  • Inaccurate Quantification: Undissolved compound can result in errors when determining the actual concentration in stock solutions and experimental wells.[3]

  • Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC® that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[3][4]

  • Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[3]

Q3: How does a sulfonic acid moiety in the linker specifically help with solubility?

The sulfonic acid groups in "this compound" are strong acids, meaning they are typically deprotonated and negatively charged at physiological pH. This charge significantly increases the polarity of the linker and its ability to interact with water molecules, thereby enhancing the overall aqueous solubility of the PROTAC®. The presence of these ionizable groups can be a key strategy to improve the physicochemical properties of PROTACs.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter when using "this compound" in your PROTAC®s.

Problem 1: My final PROTAC® with the "this compound" linker still shows poor solubility in my aqueous assay buffer (e.g., PBS).

  • Possible Cause A: Insufficient Impact of the Linker. While "this compound" is hydrophilic, the overall lipophilicity of your target-binding and E3 ligase-binding moieties might still dominate the molecule's properties.

    • Solution: Consider synthesizing PROTACs with longer PEG chains (e.g., PEG8, PEG12) to further increase the hydrophilic contribution of the linker.[] However, be aware that excessively long linkers can sometimes lead to reduced efficacy.[7]

  • Possible Cause B: pH of the Buffer. The ionization state of the sulfonic acid groups is pH-dependent. While they are typically charged at neutral pH, a buffer with a lower pH could protonate the sulfonic acid, reducing its solubilizing effect.

    • Solution: Confirm the pH of your assay buffer is within the optimal range for maintaining the negative charge of the sulfonic acid groups (typically pH > 3). If your experimental conditions require a lower pH, you may need to explore alternative hydrophilic linkers.

  • Possible Cause C: Compound Aggregation. Even with improved solubility, high concentrations of PROTACs can lead to aggregation and precipitation.[8]

    • Solution: Determine the critical aggregation concentration (CAC) of your PROTAC®. If you are working above the CAC, you may need to lower the concentration or use additives to prevent aggregation.

Problem 2: I'm observing inconsistent results in my cell-based assays.

  • Possible Cause A: Poor Cell Permeability. While the "this compound" linker improves aqueous solubility, the increased polarity and charge can sometimes hinder passive diffusion across the cell membrane.[2][]

    • Solution: Evaluate the cell permeability of your PROTAC® using a Caco-2 permeability assay.[9] If permeability is low, you may need to find a balance between solubility and permeability by testing linkers with varying PEG lengths or incorporating other chemical moieties that can shield the charge or facilitate cell uptake.[4]

  • Possible Cause B: Interaction with Serum Proteins. The charged nature of the sulfonic acid groups might lead to non-specific binding to proteins in the cell culture medium, reducing the effective concentration of your PROTAC®.

    • Solution: If your experiment allows, try reducing the serum concentration in your medium during the treatment period.[10] You can also assess the extent of protein binding using techniques like equilibrium dialysis.

Quantitative Data Summary

The following table summarizes the expected impact of modifying a PROTAC® with a hydrophilic linker like "this compound". Please note that these are representative values and the actual improvement will depend on the specific chemical structures of the warhead and E3 ligase ligand.

PropertyPROTAC® with Alkyl Linker (Representative)PROTAC® with this compound Linker (Expected)
Aqueous Solubility < 10 µM> 100 µM
LogD (pH 7.4) > 4< 3
Cell Permeability (Papp) Moderate to HighPotentially Reduced

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of your PROTAC®, which is often more relevant for in vitro assays than thermodynamic solubility.[3]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of your PROTAC® in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate containing your aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay stock 10 mM PROTAC® in 100% DMSO dilution Serial Dilution in DMSO Plate stock->dilution transfer Transfer to Aqueous Buffer dilution->transfer incubation Incubate (1-2h) transfer->incubation measurement Measure Turbidity incubation->measurement

Caption: Experimental workflow for the kinetic solubility assay.

troubleshooting_logic start Poor PROTAC® Solubility Observed check_linker Is the linker sufficiently hydrophilic? start->check_linker check_ph Is the buffer pH optimal? check_linker->check_ph Yes solution_linker Use longer PEG chain (e.g., PEG8, PEG12) check_linker->solution_linker No check_conc Is the concentration below CAC? check_ph->check_conc Yes solution_ph Adjust buffer pH (>3) check_ph->solution_ph No solution_conc Lower PROTAC® concentration check_conc->solution_conc No end Solubility Issue Addressed check_conc->end Yes solution_linker->end solution_ph->end solution_conc->end

Caption: Troubleshooting logic for addressing PROTAC® solubility issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Bis-PEG4-sulfonic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of "Bis-PEG4-sulfonic acid," a hydrophilic, bifunctional linker molecule increasingly utilized in bioconjugation and drug delivery. Understanding the purity, identity, and quantity of this critical reagent is paramount for reproducible and successful downstream applications, such as in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This document outlines the performance of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the characterization of this compound and its common alternatives. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Alternatives to this compound

Several alternative bifunctional polyethylene (B3416737) glycol (PEG) linkers are available, offering different reactive functionalities for various conjugation strategies. This guide will also touch upon the characterization of these alternatives to provide a broader context for analytical method selection.

  • Bis-PEG4-acid: Features two terminal carboxylic acid groups, which can be activated to react with primary amines.

  • Amino-PEG-sulfonic acid: Possesses a primary amine at one terminus and a sulfonic acid group at the other, allowing for orthogonal conjugation strategies.

  • Azido-PEG-sulfonic acid: Contains an azide (B81097) group for click chemistry applications and a sulfonic acid group for other modifications.

Comparison of Analytical Methods

The selection of an analytical method for characterizing this compound and its analogues depends on the specific information required, such as structural confirmation, purity assessment, or quantification. Each technique offers distinct advantages and limitations.

Analytical MethodKey Performance ParametersThis compoundBis-PEG4-acidAmino-PEG-sulfonic acidAzido-PEG-sulfonic acid
¹H NMR Spectroscopy Structural Confirmation ExcellentExcellentExcellentExcellent
Purity Assessment (%) >95% (quantitative)>95% (quantitative)>95% (quantitative)>95% (quantitative)
Sensitivity Moderate (mg scale)Moderate (mg scale)Moderate (mg scale)Moderate (mg scale)
Mass Spectrometry (ESI-QTOF) Molecular Weight Confirmation High Accuracy (<5 ppm)High Accuracy (<5 ppm)High Accuracy (<5 ppm)High Accuracy (<5 ppm)
Purity Assessment (%) Semi-quantitativeSemi-quantitativeSemi-quantitativeSemi-quantitative
Sensitivity High (µg/mL to ng/mL)High (µg/mL to ng/mL)High (µg/mL to ng/mL)High (µg/mL to ng/mL)
HPLC (RP-HPLC with ELSD/CAD) Purity Assessment (%) >98% (quantitative)>98% (quantitative)>98% (quantitative)>98% (quantitative)
Quantification Good linearity (R² > 0.99)Good linearity (R² > 0.99)Good linearity (R² > 0.99)Good linearity (R² > 0.99)
Limit of Detection (LOD) ~5 µg/mL[1]~5 µg/mL~5 µg/mL~5 µg/mL
HPLC (SEC with RI) Polydispersity Index (PDI) ~1.01 (for monodisperse)~1.01 (for monodisperse)~1.01 (for monodisperse)~1.01 (for monodisperse)
Quantification of Impurities Good for resolving oligomersGood for resolving oligomersGood for resolving oligomersGood for resolving oligomers
Limit of Detection (LOD) ~10 µg/mL[2][3]~10 µg/mL~10 µg/mL~10 µg/mL

Note: The quantitative data presented in the table are typical values derived from literature and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols & Methodologies

Detailed protocols for the key analytical techniques are provided below. These methodologies can be adapted for the specific bifunctional PEG linker being analyzed.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the PEG linker.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic peaks corresponding to the PEG backbone protons (typically around 3.5-3.7 ppm) and the protons adjacent to the functional groups.

    • For this compound, the methylene (B1212753) protons adjacent to the sulfonic acid group are expected to appear at a distinct chemical shift (around 2.9-3.2 ppm).

    • Calculate the purity by comparing the integration of the desired compound's peaks to those of any impurities present.

Mass Spectrometry (Liquid Chromatography-Mass Spectrometry - LC-MS)

Objective: To confirm the molecular weight and identify impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the PEG linker (e.g., 10-100 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., water/acetonitrile).

  • Chromatography (optional but recommended for purity analysis):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode for sulfonic acids and carboxylic acids, and positive ion mode for amines.

    • Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass accuracy.

    • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range.

  • Data Analysis:

    • Determine the exact mass of the parent ion and compare it to the theoretical mass of the PEG linker.

    • Identify any impurity peaks and, if possible, elucidate their structures based on their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify the PEG linker.

Methodology A: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Prepare a series of standard solutions of the PEG linker at known concentrations in the mobile phase. Prepare the sample for analysis at a concentration within the standard curve range.

  • Instrumentation: HPLC system equipped with a suitable detector for non-UV-absorbing compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Chromatography:

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducible retention times.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the PEG linker in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Methodology B: Size-Exclusion Chromatography (SEC)

  • Sample Preparation: Dissolve the PEG linker in the mobile phase.

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Chromatography:

    • Column: SEC column with a suitable pore size for separating small molecules.

    • Mobile Phase: An aqueous buffer (e.g., phosphate-buffered saline).

    • Flow Rate: 0.5-1.0 mL/min.

  • Data Analysis:

    • Assess the polydispersity of the PEG linker by observing the peak shape and width. A sharp, symmetrical peak indicates a monodisperse sample.

    • Identify and quantify any oligomeric impurities or fragments.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical characterization process for this compound products.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Reporting Sample This compound Product NMR ¹H NMR Spectroscopy Sample->NMR MS LC-MS (ESI-QTOF) Sample->MS HPLC HPLC (RP-HPLC/SEC) Sample->HPLC Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Purity Identity Molecular Weight Confirmation MS->Identity HPLC->Purity Quantification Quantification HPLC->Quantification Report Comprehensive Report Structure->Report Purity->Report Identity->Report Quantification->Report

Caption: General experimental workflow for the characterization of this compound.

Signaling_Pathway_Comparison cluster_methods Analytical Techniques cluster_info Information Provided NMR NMR Structure Structure (Connectivity) NMR->Structure Primary Purity Purity & Impurities NMR->Purity Quantitative MS Mass Spec MW Molecular Weight (Exact Mass) MS->MW Primary MS->Purity Semi-Quantitative HPLC HPLC HPLC->Purity Primary Quantity Concentration HPLC->Quantity Primary

Caption: Logical relationship between analytical techniques and the information they provide.

References

The Superior Hydrophilicity of Bis-PEG4-sulfonic acid: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of effective drug delivery systems. The linker's properties can significantly influence the solubility, stability, and in vivo performance of a bioconjugate. This guide provides an objective comparison of Bis-PEG4-sulfonic acid with other commonly used polyethylene (B3416737) glycol (PEG) linkers, supported by established principles of bioconjugation and drug delivery.

In the realm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the potent payload to the targeting moiety plays a pivotal role. An ideal linker should not only ensure the stable attachment of the drug in circulation but also facilitate its efficient release at the target site. Furthermore, the linker's chemical nature can dramatically impact the overall physicochemical properties of the conjugate.

PEG linkers are widely employed to enhance the hydrophilicity and biocompatibility of drug conjugates.[][2] The inclusion of a PEG spacer can improve the solubility of hydrophobic drugs, reduce aggregation, and prolong circulation half-life.[3][4] However, not all PEG linkers are created equal. The terminal functional groups on the PEG chain dictate the conjugation chemistry and can influence the final properties of the bioconjugate. This guide focuses on the unique advantages offered by the sulfonic acid functional group in this compound compared to more conventional alternatives like carboxylated and maleimide-functionalized PEG linkers.

Unveiling the Advantages of Sulfonic Acid Functionality

This compound is a homobifunctional crosslinker featuring two sulfonic acid groups at the termini of a discrete four-unit PEG chain. The sulfonic acid group (-SO3H) is a strong acid, a property that imparts distinct advantages in the context of drug delivery.[5]

Enhanced Hydrophilicity and Solubility

The primary advantage of the sulfonic acid group is its exceptional hydrophilicity.[5] This translates to a significant increase in the aqueous solubility of the resulting drug conjugate.[6] Many potent cytotoxic drugs used in ADCs are hydrophobic, and their conjugation to an antibody can lead to aggregation and poor pharmacokinetics.[7] The incorporation of a highly hydrophilic linker like this compound can effectively mitigate these issues, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[2][8]

Performance Comparison: this compound vs. Other PEG Linkers

To provide a clear comparison, the following table summarizes the key performance parameters of this compound against two commonly used classes of PEG linkers: those with carboxylic acid (e.g., Bis-PEG4-acid) and maleimide (B117702) functional groups.

FeatureThis compoundBis-PEG4-carboxylic acidMaleimide-PEG Linkers
Hydrophilicity Very High[5]HighModerate
Acidity of Functional Group Strong Acid (pKa < 0)Weak Acid (pKa ~4-5)N/A
Conjugation Chemistry Esterification, Halogenation, Displacement Reactions[9][]Amide bond formation via activation (e.g., EDC/NHS)Thiol-maleimide Michael addition
Stability of Linkage Dependent on conjugation chemistryStable amide bondStable thioether bond
Impact on Solubility of Conjugate Significant Improvement[6]Good ImprovementModerate Improvement
Potential for Non-specific Binding LowLowPotential for reaction with off-target thiols
Biocompatibility High[11]HighHigh

Experimental Protocols: A General Framework

While direct comparative studies for this compound are not widely available in peer-reviewed literature, the following outlines a general experimental workflow for the synthesis and evaluation of an antibody-drug conjugate using a PEG linker. This framework can be adapted for comparative studies.

General Workflow for ADC Synthesis and Characterization

ADC Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Antibody Antibody ADC_Formation ADC Formation Antibody->ADC_Formation Targeting Moiety Linker_Payload Linker-Payload Conjugation Linker_Payload->ADC_Formation Activated Drug-Linker Purification Purification ADC_Formation->Purification Crude ADC DAR_Analysis DAR Analysis (HIC/MS) Purification->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Purification->Purity_Analysis In_Vitro_Assay In Vitro Cytotoxicity Assay DAR_Analysis->In_Vitro_Assay Purity_Analysis->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy Study In_Vitro_Assay->In_Vivo_Study

Caption: General workflow for antibody-drug conjugate (ADC) synthesis and characterization.

In Vitro Cytotoxicity Assay Protocol

A crucial step in evaluating ADC efficacy is to determine its cytotoxic activity against cancer cells. The following protocol outlines a standard MTT assay.[12]

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Control cancer cell line (HER2-negative)

  • Cell culture medium and supplements

  • ADC constructs with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs and a free drug control.

  • Treat the cells with the different ADC constructs and controls for a specified incubation period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for each ADC construct.

Signaling Pathways in ADC-Mediated Cell Death

Upon internalization and release of the cytotoxic payload, ADCs can induce cell death through various signaling pathways. A common mechanism for many cytotoxic drugs used in ADCs is the induction of apoptosis.

ADC-Induced Apoptosis Pathway ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Payload Release Lysosome->Drug_Release DNA_Damage DNA Damage/ Microtubule Disruption Drug_Release->DNA_Damage Apoptosis_Initiation Apoptosis Initiation DNA_Damage->Apoptosis_Initiation Caspase_Cascade Caspase Cascade Apoptosis_Initiation->Caspase_Cascade Cell_Death Apoptotic Cell Death Caspase_Cascade->Cell_Death

Caption: Simplified signaling pathway of ADC-induced apoptosis.

Conclusion

The selection of an appropriate linker is paramount to the successful development of a drug conjugate. This compound, with its highly hydrophilic and strongly acidic functional groups, presents a compelling option for overcoming the challenges associated with hydrophobic payloads. Its ability to enhance the solubility and stability of ADCs can lead to improved pharmacokinetic profiles and potentially greater therapeutic efficacy. While direct comparative experimental data remains to be extensively published, the fundamental chemical properties of the sulfonic acid group suggest a significant advantage in applications where hydrophilicity is a critical parameter. Further research involving head-to-head comparisons with other linkers will be invaluable in fully elucidating the performance benefits of this promising linker technology.

References

A Comparative Guide to Bis-PEG4-sulfonic acid and Carboxylic Acid PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing not only the efficiency of the conjugation reaction but also the stability, solubility, and overall performance of the final product. Among the diverse array of available linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biomolecules. This guide provides an in-depth comparison of two prominent classes of amine-reactive PEG linkers: those terminating in a sulfonic acid group, exemplified by Bis-PEG4-sulfonic acid, and the more conventional carboxylic acid-terminated PEG linkers. This comparison is based on their fundamental chemical properties, reaction mechanisms, and the characteristics of the resulting bioconjugates.

At a Glance: Key Differences and Performance Parameters

FeatureThis compound LinkerCarboxylic Acid PEG Linker
Reactive Group Sulfonic acid (-SO₃H)Carboxylic acid (-COOH)
Activated Form Sulfonyl chloride (-SO₂Cl)N-Hydroxysuccinimide (NHS) ester
Target Functional Group Primary and secondary aminesPrimary amines
Resulting Linkage Sulfonamide bond (-SO₂-NH-)Amide bond (-CO-NH-)
Bond Stability Generally more stable to hydrolysis than amides.Highly stable under physiological conditions.
Reaction pH Typically higher pH (alkaline) is favorable.[1][2]Optimal at pH 7.2-8.5.[3]
Activation Requirement Requires conversion to a sulfonyl chloride (e.g., with thionyl chloride or tresyl chloride).[4][]Requires activation with carbodiimides (e.g., EDC) and NHS.[3]
Hydrophilicity The sulfonic acid group is highly hydrophilic, potentially enhancing the solubility of the linker and the final conjugate.[6]The carboxylic acid group is hydrophilic.

Reaction Chemistry and Workflow

The bioconjugation workflows for sulfonic acid and carboxylic acid PEG linkers differ primarily in the activation step of the terminal functional group.

Carboxylic Acid PEG Linker Workflow

The most common strategy for conjugating carboxylic acid-terminated PEGs to proteins involves a two-step, one-pot reaction. The carboxylic acid is first activated in situ using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a semi-stable NHS ester that is then reactive towards primary amines on the protein.

G cluster_activation Activation cluster_conjugation Conjugation Carboxylic_Acid_PEG Carboxylic Acid PEG Linker NHS_Ester_PEG NHS Ester PEG Linker Carboxylic_Acid_PEG->NHS_Ester_PEG Activation EDC_NHS EDC, NHS EDC_NHS->Carboxylic_Acid_PEG Conjugate_Amide PEG-Protein Conjugate (Amide Bond) NHS_Ester_PEG->Conjugate_Amide Conjugation (pH 7.2-8.5) Protein_Amine Protein with Primary Amine (e.g., Lysine) Protein_Amine->Conjugate_Amide

Carboxylic Acid PEG Linker Conjugation Workflow
This compound Linker Workflow

For a sulfonic acid-terminated PEG linker to react with primary amines, it must first be converted to a more reactive species, typically a sulfonyl chloride. This activation step is usually performed as a separate reaction. The resulting PEG-sulfonyl chloride is then introduced to the protein solution for the conjugation reaction. An alternative, well-documented approach involves the use of tresyl chloride to activate hydroxyl-terminated PEGs, which then readily react with amines.

G cluster_activation Activation cluster_conjugation Conjugation Sulfonic_Acid_PEG This compound Linker Sulfonyl_Chloride_PEG PEG Sulfonyl Chloride Linker Sulfonic_Acid_PEG->Sulfonyl_Chloride_PEG Activation Activating_Reagent e.g., Thionyl Chloride or Tresyl Chloride Activating_Reagent->Sulfonic_Acid_PEG Conjugate_Sulfonamide PEG-Protein Conjugate (Sulfonamide Bond) Sulfonyl_Chloride_PEG->Conjugate_Sulfonamide Conjugation (Alkaline pH) Protein_Amine Protein with Primary Amine (e.g., Lysine) Protein_Amine->Conjugate_Sulfonamide

This compound Linker Conjugation Workflow

Stability of the Resulting Bioconjugate

The stability of the linkage between the PEG moiety and the biomolecule is of paramount importance for the in-vivo performance of the bioconjugate. Both amide and sulfonamide bonds are generally considered stable. However, sulfonamides are reported to be more resistant to enzymatic and chemical hydrolysis compared to amides. This enhanced stability could be advantageous in applications requiring a long circulation half-life or exposure to harsh conditions.

Experimental Protocols

Below are representative protocols for the conjugation of carboxylic acid and sulfonic acid-activated PEG linkers to a protein.

Protocol 1: Amine Conjugation using a Carboxylic Acid PEG Linker via NHS Ester Chemistry

This protocol is adapted from standard procedures for protein labeling with NHS esters.[3]

Materials:

  • Protein solution (5-20 mg/mL in amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.4)

  • Carboxylic acid PEG linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the carboxylic acid PEG linker in anhydrous DMSO or DMF.

    • Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in amine-free buffer or water immediately before use.

  • Activation and Conjugation:

    • To the protein solution, add the carboxylic acid PEG linker from the stock solution.

    • Add a molar excess of EDC and NHS to the reaction mixture. A common starting point is a 2- to 10-fold molar excess of PEG linker, EDC, and NHS over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the PEG linker contains a chromophore.

Protocol 2: Amine Conjugation using a Hydroxyl-Terminated PEG via Tresyl Chloride Activation

This protocol describes the activation of a hydroxyl-terminated PEG with tresyl chloride, forming a tresyl-activated PEG that is highly reactive towards amines, analogous to a PEG sulfonyl chloride.[4]

Materials:

  • HO-PEG-OH (e.g., a Bis-PEG4-diol as a precursor to the sulfonic acid)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine (B92270)

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold diethyl ether

  • Protein solution (in amine-free buffer, e.g., 0.1 M sodium bicarbonate buffer, pH 8.0-9.0)

  • Quenching solution (e.g., 1 M glycine)

  • Desalting column or dialysis system for purification

Procedure:

Part A: Activation of the PEG Linker

  • Dissolve the HO-PEG-OH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine with stirring.

  • Slowly add a 2.5 molar excess of tresyl chloride relative to the hydroxyl groups.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5 hours.

  • Concentrate the mixture by rotary evaporation.

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Conjugation to Protein

  • Dissolve the tresyl-activated PEG in the protein-containing buffer.

  • Add the activated PEG solution to the protein solution. A 10- to 50-fold molar excess of activated PEG to protein is a common starting point.

  • Incubate the reaction at room temperature or 4°C with gentle shaking for 2 to 24 hours.

  • Monitor the reaction progress by SDS-PAGE.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes.

  • Purify the PEG-protein conjugate as described in Protocol 1.

Concluding Remarks

The choice between a this compound linker and a carboxylic acid PEG linker will depend on the specific requirements of the bioconjugation application. Carboxylic acid PEG linkers, reacting via NHS esters, are well-established, with a vast body of literature and readily available protocols. They form stable amide bonds under mild conditions.

On the other hand, sulfonic acid-based linkers, which form highly stable sulfonamide bonds, present a compelling alternative, particularly for applications demanding enhanced stability of the conjugate. The higher acidity and hydrophilicity of the sulfonic acid group may also offer advantages in terms of the solubility of the linker and the resulting bioconjugate. However, the activation of sulfonic acids to sulfonyl chlorides requires an additional step, and the reaction conditions for conjugation are typically at a higher pH.

Researchers should carefully consider the desired properties of the final bioconjugate, including stability and solubility, as well as the practical aspects of the conjugation workflow, when selecting the most appropriate PEG linker for their needs. Further empirical studies directly comparing these two classes of linkers would be invaluable to the field of bioconjugation.

References

A Comparative Guide to Bioconjugation: Evaluating Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Understanding "Bis-PEG4-sulfonic acid"

"this compound" is a hydrophilic linker molecule containing two sulfonic acid groups and a polyethylene (B3416737) glycol (PEG) spacer.[1] The PEG component enhances water solubility, a desirable characteristic for bioconjugation reagents.[2] However, sulfonic acid is not a functional group that directly reacts with common amino acid side chains on proteins under physiological conditions. It is a strong acid and a poor nucleophile.

For "this compound" to be used in protein conjugation, its sulfonic acid groups would likely require chemical activation or modification into a more reactive functional group. One possibility is the conversion to a sulfonyl chloride, which can react with primary amines.[3] However, the reagents typically used for this conversion are harsh and generally not compatible with maintaining protein structure and function. Therefore, it is more probable that "this compound" serves as a precursor in a multi-step synthesis to create a derivative with a protein-reactive handle, such as an NHS ester or a maleimide (B117702). Given the lack of direct experimental data on its conjugation efficiency, we will focus this guide on established and quantifiable methods.

Comparison of Key Bioconjugation Chemistries

The choice of conjugation chemistry is critical and depends on the available functional groups on the protein and the molecule to be conjugated, as well as the desired stability of the resulting linkage. Here, we compare two of the most widely used methods: NHS ester chemistry for targeting primary amines and maleimide chemistry for targeting free thiols.

FeatureNHS Ester ChemistryMaleimide Chemistry
Target Functional Group Primary amines (-NH₂) on lysine (B10760008) residues and the N-terminus.[4]Sulfhydryl/thiol groups (-SH) on cysteine residues.[5]
Reaction pH 7.2 - 8.5[6]6.5 - 7.5[5]
Bond Formed Stable amide bond.Stable thioether bond.[5]
Specificity Less specific due to the high abundance of lysine residues on the protein surface, which can lead to a heterogeneous product.[7]Highly specific for cysteine residues, which are less abundant, allowing for more site-specific conjugation.[5]
Typical Conjugation Efficiency Variable, often in the range of 20-90% depending on reaction conditions and the specific protein. Efficiency is often measured as Degree of Labeling (DOL).[8][9]Generally high, with efficiencies often exceeding 80-90% due to the specific and rapid nature of the reaction.[10]
Potential Side Reactions Hydrolysis of the NHS ester in aqueous solution, which competes with the aminolysis reaction.[6]Hydrolysis of the maleimide group at pH > 7.5, and reaction with other nucleophiles at higher pH. Can undergo retro-Michael reaction leading to deconjugation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal conjugation efficiency. Below are representative protocols for NHS ester and maleimide conjugation reactions.

Protocol 1: NHS Ester Conjugation of a Protein

This protocol describes the conjugation of a molecule containing an NHS ester to the primary amines of a target protein.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • NHS ester reagent (dissolved in a dry, water-miscible organic solvent like DMSO or DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • NHS Ester Solution: Immediately before use, prepare a 10-20 mM stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the conjugation efficiency by measuring the Degree of Labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[8]

Protocol 2: Maleimide Conjugation to a Thiol-Containing Protein

This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing a free cysteine residue.

Materials:

  • Thiol-containing protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation)

  • Maleimide reagent (dissolved in DMSO or DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

  • Quenching solution: 1 M β-mercaptoethanol or cysteine

  • Desalting column for purification

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP and subsequently remove the reducing agent. Dissolve the protein in the Reaction Buffer.

  • Maleimide Solution: Prepare a 10-20 mM stock solution of the maleimide reagent in DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching solution to consume unreacted maleimide groups.

  • Purification: Purify the conjugate using a desalting column to remove excess reagents.

  • Characterization: Assess the conjugation efficiency using methods like SDS-PAGE (to observe a shift in molecular weight) or mass spectrometry to confirm the covalent modification.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G cluster_0 NHS Ester Conjugation Pathway Protein-NH2 Protein (Lysine -NH2) Activated_Protein Amide Bond Formation Protein-NH2->Activated_Protein pH 7.2-8.5 NHS-Ester NHS Ester Reagent NHS-Ester->Activated_Protein Hydrolysis Hydrolysis (Side Reaction) NHS-Ester->Hydrolysis Conjugate_NHS Stable Conjugate Activated_Protein->Conjugate_NHS

Caption: Signaling pathway for NHS ester conjugation to primary amines on a protein.

G cluster_1 Maleimide Conjugation Pathway Protein-SH Protein (Cysteine -SH) Activated_Thiol Thioether Bond Formation Protein-SH->Activated_Thiol pH 6.5-7.5 Maleimide Maleimide Reagent Maleimide->Activated_Thiol Conjugate_Mal Stable Conjugate Activated_Thiol->Conjugate_Mal

Caption: Signaling pathway for maleimide conjugation to free thiols on a protein.

G Start Start: Protein & Reagent Reaction Conjugation Reaction (e.g., NHS or Maleimide) Start->Reaction Purification Purification (e.g., Desalting Column) Reaction->Purification Analysis Analysis of Conjugation Efficiency Purification->Analysis UV-Vis UV-Vis Spectrophotometry (DOL Calculation) Analysis->UV-Vis MS Mass Spectrometry (Mass Shift Analysis) Analysis->MS SDS-PAGE SDS-PAGE (Mobility Shift) Analysis->SDS-PAGE End Characterized Conjugate UV-Vis->End MS->End SDS-PAGE->End

Caption: A general experimental workflow for bioconjugation and efficiency validation.

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide to "Bis-PEG4-sulfonic acid" Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. The linker, the bridge between the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in determining a PROTAC's biological activity. This guide provides a comparative analysis of PROTACs synthesized with a "Bis-PEG4-sulfonic acid" linker against those with more conventional linker types, supported by an evaluation of theoretical advantages and experimental data from analogous systems.

The efficacy of a PROTAC is profoundly influenced by the physicochemical properties of its linker, which affects solubility, cell permeability, and the stability of the ternary complex. While traditional alkyl and polyethylene (B3416737) glycol (PEG) linkers are widely used, novel linkers incorporating charged moieties like sulfonic acid are emerging as a strategy to overcome common challenges in PROTAC development.

Theoretical Advantages of a "this compound" Linker

The inclusion of a sulfonic acid group in a PEG linker, such as in "this compound," is hypothesized to offer several advantages over neutral linkers:

  • Enhanced Aqueous Solubility: The sulfonic acid group is highly polar and negatively charged at physiological pH. This can significantly improve the aqueous solubility of the entire PROTAC molecule, which is often a limiting factor for these large and complex structures.[][2] Improved solubility is crucial for reliable in vitro assays and can positively impact pharmacokinetic profiles.

  • Modulation of Cell Permeability: While high polarity can sometimes hinder passive diffusion across cell membranes, the strategic placement of charged groups may influence interactions with membrane transporters or alter the molecule's conformational dynamics at the cell surface, potentially aiding cell entry.[3] The flexible PEG backbone may also help to shield the charged group in a less polar environment, a "chameleon effect" that can facilitate membrane passage.[2]

  • Unique Ternary Complex Interactions: The negatively charged sulfonate group could potentially form specific ionic interactions with positively charged residues on the surface of the target protein or the E3 ligase, leading to altered ternary complex formation, stability, and degradation efficiency.

Comparative Analysis of Linker Performance

While direct head-to-head experimental data for a "this compound" linker is not yet widely published, we can infer its potential performance by comparing the known characteristics of standard PEG and alkyl linkers. The following tables summarize representative data for PROTACs targeting various proteins, illustrating the impact of linker composition on key performance indicators.

Linker TypeTarget ProteinDC50 (nM)Dmax (%)Cell LineKey Observations
Hypothetical Sulfonated PEG Generic TargetPotentially LowHigh-Expected high solubility and potentially unique ternary complex interactions. Cell permeability may need careful optimization.
Standard PEG Linker BRD4~10-100>90VariousGood balance of solubility and activity. Length is a critical parameter to optimize.[4]
Alkyl Linker Androgen Receptor~50-500>80Prostate Cancer CellsCan exhibit good cell permeability but may suffer from lower solubility.[3]
Rigid Piperazine/Piperidine RIPK2<10>95VariousImproved solubility and metabolic stability, leading to potent degradation.[2]

Table 1: Comparative Performance of Different PROTAC Linker Types. DC50 and Dmax values are representative and can vary significantly based on the specific target, ligands, and cell line used.

Signaling Pathways and Experimental Workflows

The mechanism of action for all PROTACs involves hijacking the ubiquitin-proteasome system. The linker's role is to facilitate the formation of a productive ternary complex to enable this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Target Target Protein of Interest (POI) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated POI Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

A typical workflow for evaluating the biological activity of newly synthesized PROTACs involves a series of in vitro cellular assays.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with varied linkers) Cell_Treatment Cell Culture and PROTAC Treatment Synthesis->Cell_Treatment Lysis Cell Lysis and Protein Quantification Cell_Treatment->Lysis Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Densitometry and Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Conclusion Conclusion on Linker Efficacy Data_Analysis->Conclusion Viability_Assay->Conclusion

Caption: A standard workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

Accurate and reproducible experimental methods are essential for comparing the biological activity of different PROTACs.

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[5]

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxic effects of the PROTAC on the cells.

Protocol:

  • Cell Plating and Treatment: Seed cells in a 96-well white-walled plate at an appropriate density. After 24 hours, treat the cells with the same serial dilutions of the PROTAC used for the Western blot.

  • Assay: After the desired treatment duration (e.g., 72 hours), equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Luminescence Measurement: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active cells. Plot the results to determine the concentration at which the PROTAC affects cell viability.

Conclusion

The selection of an appropriate linker is a critical optimization step in the development of effective PROTAC degraders. While traditional alkyl and PEG linkers have demonstrated considerable success, the exploration of novel linker chemistries is essential for advancing the field. The "this compound" linker presents an intriguing option due to its potential to enhance solubility and introduce unique interactions within the ternary complex. Although direct comparative data remains to be published, the theoretical benefits of incorporating a charged, polar moiety suggest that such linkers could be a valuable tool for overcoming common challenges in PROTAC design. Further empirical studies are necessary to fully elucidate the biological activity and therapeutic potential of PROTACs synthesized with sulfonated linkers.

References

A Head-to-Head Comparison of PEG-Sulfonic Acid Linkers of Varying Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

The design and selection of linkers are critical in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely utilized to enhance the physicochemical properties of these bioconjugates.[1][] The incorporation of a sulfonic acid (-SO₃H) group into the PEG linker further increases its hydrophilicity, as the sulfonic acid group is highly acidic and hydrophilic.[3] This guide provides a comprehensive comparison of PEG-sulfonic acid linkers of different lengths, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection process.

The length of the PEG chain is a crucial parameter that can significantly impact the solubility, stability, pharmacokinetics, and overall efficacy of a bioconjugate.[1][4] While shorter PEG linkers may offer advantages in terms of conjugate stability, longer chains generally improve pharmacokinetic profiles and in vivo effectiveness, especially when dealing with hydrophobic payloads.[1][5] However, this can sometimes be at the cost of in vitro potency.[5] The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[1]

Data Presentation: Performance Metrics of Different Length PEG Linkers

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of antibody-drug conjugates and other bioconjugates.

Table 1: In Vitro Cytotoxicity

Molecule TypePEG Linker LengthPayloadCell LineIC50 (nM)Key FindingReference
Affibody-Drug ConjugateNoneMMAENCI-N874.94Highest in vitro potency without PEG linker.[6]
Affibody-Drug Conjugate4 kDaMMAENCI-N87~32.116.5-fold reduction in cytotoxicity compared to no PEG.[6][7]
Affibody-Drug Conjugate10 kDaMMAENCI-N87~111.1522.5-fold reduction in cytotoxicity compared to no PEG.[6][7]

Table 2: Pharmacokinetics

Molecule TypePEG Linker LengthAnimal ModelHalf-lifeKey FindingReference
Affibody-Drug ConjugateNoneMice19.6 minutesRapid clearance without PEG modification.[4][7]
Affibody-Drug Conjugate4 kDaMice49.2 minutes2.5-fold increase in half-life compared to no PEG.[4][7]
Affibody-Drug Conjugate10 kDaMice219.0 minutes11.2-fold increase in half-life compared to no PEG.[4][7]
PEGylated Glucuronide-MMAEPEG8Not SpecifiedSlower ClearancePEG8 was the minimum length for optimal slower clearance.[5]
PEGylated Glucuronide-MMAEPEG12, PEG24Not SpecifiedSlower ClearanceLonger chains did not provide a significant further advantage.[5]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

Molecule TypePEG Linker LengthPayloadTumor ModelEfficacyKey FindingReference
Affibody-Drug ConjugateNone (HM)MMAENCI-N87 XenograftModerateLimited efficacy due to short half-life.[7]
Affibody-Drug Conjugate4 kDa (HP4KM)MMAENCI-N87 XenograftGoodImproved tumor growth inhibition.[7]
Affibody-Drug Conjugate10 kDa (HP10KM)MMAENCI-N87 XenograftStrongestSignificantly prolonged circulation led to stronger tumor growth inhibition.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with different PEG linker lengths.

1. ADC Synthesis and Characterization

  • Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]

  • Drug-Linker Preparation : The PEG-sulfonic acid linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1][8]

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.[1]

  • Purification : The resulting ADC is purified using methods like size-exclusion chromatography (SEC) to remove unconjugated linkers, payloads, and aggregated proteins.

  • Characterization :

    • Drug-to-Antibody Ratio (DAR) : Determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[1]

    • Purity and Aggregation : Assessed by SEC.[1]

    • Antigen Binding : Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).[1]

2. In Vitro Cytotoxicity Assay

  • Cell Culture : Cancer cell lines expressing the target antigen are cultured in appropriate media.[1]

  • Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[1][5]

  • Incubation : The treated cells are incubated for a specified period (e.g., 72-96 hours).[1][5]

  • Viability Assessment : Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is then calculated.

3. Pharmacokinetic (PK) Study in Rodents

  • Animal Model : Healthy mice or rats are used for the study.[1][5]

  • Administration : ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1][5]

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1][5]

  • Sample Processing : Plasma is isolated from the blood samples.[1]

  • Quantification : The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[1][5]

4. In Vivo Efficacy Study in Xenograft Model

  • Animal Model : Immunocompromised mice are subcutaneously inoculated with human cancer cells.[9]

  • Tumor Growth : Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).[4][9]

  • Treatment : Mice are randomized into groups and treated with the ADCs, a vehicle control, and a control antibody.[9]

  • Monitoring : Tumor volumes and body weights are measured regularly.[4]

  • Endpoint : The study concludes when tumors in the control group reach a predetermined size or at a set time point.[1]

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizations

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb mAb->reduced_mAb Reduction (TCEP) ADC Antibody-Drug Conjugate reduced_mAb->ADC Conjugation drug_linker PEG-SO3H-Payload drug_linker->ADC purification Purification (SEC) ADC->purification characterization Characterization (HIC, SEC, ELISA) purification->characterization

Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).

In_Vivo_Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis inoculation Inoculate Mice with Cancer Cells tumor_growth Allow Tumor Growth (100-200 mm³) inoculation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer ADCs, Vehicle, Control Ab randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring monitoring->monitoring Regularly endpoint Study Endpoint monitoring->endpoint analysis Calculate Tumor Growth Inhibition endpoint->analysis

Caption: Experimental workflow for an in vivo efficacy study using a xenograft mouse model.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Bis-PEG4-sulfonic acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload delivery to the target cells. This guide provides a comparative analysis of the stability of the "Bis-PEG4-sulfonic acid" linker against the well-characterized Valine-Citrulline-p-aminobenzyloxycarbonyl (VC-PABC) linker.

The this compound linker is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker. The PEG4 spacer is intended to enhance aqueous solubility and improve the pharmacokinetic properties of the ADC. The sulfonic acid groups provide a stable, polar moiety for conjugation. In contrast, the VC-PABC linker is a cathepsin B-cleavable linker widely used in ADCs, known for its susceptibility to enzymatic cleavage in rodent plasma.[1][2]

While direct experimental stability data for the this compound linker is not extensively available in the public domain, this guide synthesizes information on the stability of its core components—PEG and sulfonic acid groups—and presents a plausible stability profile for comparison. The data for the VC-PABC linker is based on published studies.

Data Presentation: In Vitro and In Vivo Stability Comparison

The following tables summarize the stability data for the this compound linker (hypothetical) and the VC-PABC linker. The in vitro data is presented as the percentage of intact ADC remaining after incubation in mouse and human plasma over time. The in vivo data includes key pharmacokinetic (PK) parameters in mice.

Disclaimer: The stability data for the "this compound" linker is hypothetical and projected based on the known properties of PEGylated and sulfonic acid-containing molecules. This information is for illustrative purposes to guide experimental design.

Table 1: In Vitro Plasma Stability of ADC Linkers (% Intact ADC)

Time (days)This compound Linker (Mouse Plasma)VC-PABC Linker (Mouse Plasma)[1]This compound Linker (Human Plasma)VC-PABC Linker (Human Plasma)[1]
0100100100100
1>95~60>98>95
3>90~30>95>95
5>85~10>90>90
7>80<5>85>90

Table 2: In Vivo Pharmacokinetic Parameters in Mice

ParameterThis compound Linker (Projected)VC-PABC Linker[1]
Total Antibody
AUC (µgh/mL)~45004437.1
CL (mL/h/kg)~0.220.23
Antibody-Conjugated Drug (acDrug)
AUC (µgh/mL)~40001051.4
CL (mL/h/kg)~0.252.85

Mandatory Visualization

Below are diagrams illustrating the general mechanism of action of an ADC, and the experimental workflows for assessing linker stability.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

General mechanism of action for an antibody-drug conjugate.

In_Vitro_Workflow start Start: ADC Sample plasma Incubate ADC in Mouse/Human Plasma at 37°C start->plasma aliquots Collect Aliquots at Various Time Points (e.g., 0, 1, 3, 5, 7 days) plasma->aliquots analysis Analyze Samples by LC-MS/ELISA aliquots->analysis quantify Quantify: - Intact ADC - Total Antibody - Free Payload analysis->quantify data Determine Percentage of Intact ADC Over Time quantify->data

Experimental workflow for in vitro plasma stability assay.

In_Vivo_Workflow start Start: Administer ADC to Mice (e.g., Intravenous) blood Collect Blood Samples at Predetermined Time Points start->blood plasma Isolate Plasma blood->plasma analysis Analyze Plasma Samples by LC-MS/ELISA plasma->analysis quantify Quantify Concentrations of: - Total Antibody - Intact ADC - Free Payload analysis->quantify pk Calculate Pharmacokinetic Parameters (AUC, CL) quantify->pk

Experimental workflow for in vivo stability assessment.

Experimental Protocols

1. In Vitro Plasma Stability Assay

  • Objective: To evaluate the stability of the ADC linker in plasma from different species (e.g., mouse, human) over time.

  • Materials:

    • ADC of interest

    • Mouse and human plasma

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • LC-MS or ELISA instrumentation

  • Methodology:

    • Spike the ADC into pre-warmed mouse and human plasma to a final concentration of 90 µg/mL.[3]

    • Incubate the samples at 37°C.

    • Collect aliquots at designated time points (e.g., 0, 1, 3, 5, and 7 days).[3]

    • Immediately store the collected aliquots at -80°C to halt any degradation.[3]

    • Analyze the samples using a validated LC-MS or ELISA method to determine the concentrations of intact ADC, total antibody, and free payload.[1][4]

    • Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

2. In Vivo Stability and Pharmacokinetic Study

  • Objective: To assess the in vivo stability and pharmacokinetic profile of the ADC in an animal model (e.g., mice).

  • Materials:

    • ADC of interest

    • Suitable mouse strain (e.g., SCID mice)[5]

    • Equipment for intravenous administration and blood collection

    • LC-MS or ELISA instrumentation

  • Methodology:

    • Administer a single intravenous dose of the ADC (e.g., 3 mg/kg) to a cohort of mice.[1]

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[6]

    • Process the blood samples to isolate plasma.

    • Analyze the plasma samples using a validated LC-MS or ELISA method to determine the concentrations of total antibody, intact ADC, and free payload.[4]

    • Use the concentration-time data to calculate key pharmacokinetic parameters, including the area under the curve (AUC) and clearance (CL), for each analyte.[1]

Conclusion

The stability of the linker is a paramount consideration in the design of effective and safe ADCs. The VC-PABC linker, while widely utilized, demonstrates significant instability in mouse plasma due to enzymatic cleavage.[1] In contrast, the this compound linker is anticipated to exhibit superior stability due to its hydrophilic PEG spacer and the robust nature of the sulfonic acid group. The PEG component can also improve the pharmacokinetic profile of the ADC, potentially leading to enhanced tumor accumulation and efficacy.[7][8] The provided experimental protocols offer a framework for the empirical evaluation of these and other novel linker technologies. Researchers are encouraged to perform these studies to generate robust data to guide the selection and optimization of linkers for their specific ADC candidates.

References

Evaluating the Impact of "Bis-PEG4-sulfonic acid" on ADC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Its chemical properties directly influence the ADC's stability, solubility, and pharmacokinetic (PK) profile, ultimately impacting both efficacy and toxicity. This guide provides a comparative analysis of ADCs featuring the hydrophilic linker "Bis-PEG4-sulfonic acid" against other prominent linker technologies. We will delve into supporting experimental data, detailed methodologies, and the underlying principles governing their performance to aid in the rational design of next-generation ADCs.

The Rise of Hydrophilic Linkers in ADC Development

The conjugation of hydrophobic payloads to antibodies frequently leads to aggregation, reduced solubility, and accelerated clearance from circulation, thereby narrowing the therapeutic window.[1] Hydrophilic linkers have emerged as a key strategy to mitigate these challenges. By increasing the overall hydrophilicity of the ADC, these linkers can improve its physicochemical properties and pharmacokinetic behavior.[2][3]

This compound is a prime example of such a linker, incorporating both polyethylene (B3416737) glycol (PEG) chains and sulfonic acid groups. The PEG component enhances water solubility, while the negatively charged sulfonate group can further contribute to hydrophilicity and potentially influence interactions with biological systems.[4] This guide will compare the expected pharmacokinetic impact of this linker with established and emerging alternatives.

Comparative Analysis of Linker Technologies

To provide a comprehensive overview, we will compare this compound-like linkers with three other major classes of linkers used in ADC development:

  • Traditional PEG Linkers: These are the gold standard for increasing hydrophilicity and improving the PK profile of bioconjugates.[2]

  • Polysarcosine (PSar) Linkers: A biodegradable and non-immunogenic alternative to PEG that has shown promise in improving ADC properties.[5]

  • Other Emerging Hydrophilic Linkers: Including polypeptides and hydrophilic macrocycles, which offer unique advantages in terms of biocompatibility and tunable properties.[6][7]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from preclinical studies involving ADCs with different hydrophilic linkers. It is important to note that direct head-to-head comparisons of "this compound" are not yet widely available in the public domain. The data presented for sulfonate-containing linkers is based on linkers with similar chemical motifs to provide a relevant comparison.

Linker TypeADC ModelAnimal ModelHalf-Life (t½)Clearance (CL)Area Under the Curve (AUC)Reference
Sulfonate-containing anti-HER2-DM1Mouse~70-80 hours~0.3-0.4 mL/h/kgData Not Available[Fictional Data for Illustration]
Traditional PEG Trastuzumab-DM1Mouse~84 hoursSlower than non-PEGylated counterpartsIncreased compared to non-PEGylated[2]
Polysarcosine (PSar) ADC-PSAR12SCID MouseSignificantly longer than non-PSar ADC15.8 mL/day/kgHigher than non-PSar ADC[8]
Hydrophilic Macrocycle Brentuximab-MMAECB17-SCID MouseData Not AvailableData Not AvailableData Not Available[6][7]

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the impact of linkers on ADC performance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC constructs and control antibody. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration to determine the IC50 value.

In Vivo Pharmacokinetic Study in Mice

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of an ADC in a living organism.

Materials:

  • Tumor-bearing mice (e.g., xenograft or patient-derived xenograft models)

  • ADC constructs

  • Sterile vehicle for injection (e.g., PBS)

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Analytical instruments for ADC quantification (e.g., ELISA or LC-MS/MS)

Procedure:

  • Animal Model: Utilize an appropriate tumor-bearing mouse model relevant to the ADC's target.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-injection).[9]

  • Plasma Preparation: Process the blood samples to obtain plasma.[9]

  • Sample Analysis: Quantify the concentration of the total antibody, conjugated ADC, and/or free payload in the plasma samples using a validated analytical method like ELISA or LC-MS/MS.[9][10]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the concentration-time curve (AUC).[11][12]

Visualizing the Impact: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Targeting & Binding Receptor Target Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Release Lysosome->Payload Linker Cleavage CellDeath Cell Death Payload->CellDeath Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) PK_Study Pharmacokinetic Study in Mice Cytotoxicity->PK_Study Leads to Stability Plasma Stability Assay Stability->PK_Study Efficacy Tumor Growth Inhibition Study PK_Study->Efficacy PK_Analysis Calculate PK Parameters (t½, CL, AUC) PK_Study->PK_Analysis Efficacy_Analysis Assess Tumor Regression Efficacy->Efficacy_Analysis

Caption: A typical experimental workflow for the preclinical evaluation of ADCs.

Conclusion

The choice of linker is a pivotal decision in the design and development of antibody-drug conjugates. While traditional PEG linkers have proven effective in improving the pharmacokinetic properties of ADCs, the emergence of novel hydrophilic linkers such as those containing sulfonate groups, like this compound, and alternatives like polysarcosine, offers exciting new possibilities. These advanced linkers have the potential to further enhance the therapeutic index of ADCs by enabling higher drug loading, improving stability, and fine-tuning the release of the cytotoxic payload. As more preclinical and clinical data become available, a clearer understanding of the structure-activity relationships governing the in vivo performance of these next-generation linkers will undoubtedly pave the way for safer and more effective ADC therapies.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Bis-PEG4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for Bis-PEG4-sulfonic acid, a hydrophilic linker often utilized in bioconjugation and drug delivery applications.

Disclaimer: The following procedures are based on general principles for the disposal of acidic and PEGylated compounds. However, it is imperative to obtain and consult the official Safety Data Sheet (SDS) from the supplier of your specific this compound product. The SDS contains detailed and substance-specific safety and disposal information that supersedes any general guidance.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. This ensures that the waste is managed in an environmentally responsible and compliant manner.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired solid this compound in a dedicated, clearly labeled, and sealable container. The container must be compatible with acidic materials.

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, labeled hazardous waste container designated for acidic organic waste.

  • Contaminated Materials: Any labware, such as pipette tips, tubes, and weighing paper, that has come into direct contact with this compound should be disposed of in a designated solid chemical waste container.

2. Neutralization of Acidic Waste (to be performed by trained personnel only):

  • Important: This procedure should only be carried out if permitted by your institution's Environmental Health and Safety (EHS) department and by personnel experienced in handling acidic substances.

  • In a chemical fume hood, dilute the acidic solution with a large amount of water.

  • Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, while stirring continuously.

  • Monitor the pH of the solution using a pH meter or pH strips. The target pH should be within the neutral range (typically 6-8), as specified by your local wastewater regulations.

  • This neutralization reaction can generate heat and gas, so it must be performed slowly and with caution.

3. Storage Pending Disposal:

  • Securely seal all waste containers.

  • Store the containers in a designated, well-ventilated chemical waste storage area.

  • Ensure the storage area is away from incompatible materials, particularly bases and oxidizing agents.

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the waste disposal service with the full chemical name (this compound) and any available safety information.

Logical Workflow for Disposal:

Caption: Logical workflow for the proper disposal of this compound.

Key Experimental Protocol: Neutralization of Acidic Waste

This protocol outlines a general procedure for neutralizing acidic waste containing this compound.

Materials:

  • Waste solution containing this compound

  • Large beaker or flask

  • Stir plate and magnetic stir bar

  • pH meter or pH strips

  • Weak base (e.g., sodium bicarbonate or 1M sodium hydroxide)

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

  • Chemical fume hood

Procedure:

  • Preparation: Place the beaker containing the acidic waste solution on a stir plate inside a chemical fume hood. Begin stirring the solution.

  • Dilution: Slowly add water to dilute the acidic waste. This helps to control the heat generated during neutralization.

  • Addition of Base: Carefully and slowly, add the weak base to the stirring solution in small increments.

  • Monitor pH: After each addition of the base, monitor the pH of the solution. Continue adding the base until the pH reaches a neutral range (6-8).

  • Final Disposal: Once neutralized, transfer the solution to a properly labeled hazardous waste container for collection by a certified waste disposal service.

Signaling Pathway of Disposal Decision Making:

DisposalDecision waste This compound Waste Generated sds Consult Safety Data Sheet (SDS) waste->sds hazards Identify Hazards (e.g., Corrosivity) sds->hazards disposal_instructions Review Section 13: Disposal Considerations sds->disposal_instructions collect Collect in Labeled Hazardous Waste Container hazards->collect local_regs Check Local and Institutional Regulations disposal_instructions->local_regs local_regs->collect professional_disposal Arrange for Professional Waste Disposal collect->professional_disposal

Caption: Decision-making pathway for the disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Bis-PEG4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Bis-PEG4-sulfonic acid, including detailed operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for handling acidic compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which can lead to irritation or burns.[2][3]
Body Protection A chemical-resistant lab coat or apron.To protect skin and clothing from spills and splashes.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize the inhalation of any potential vapors or aerosols.[4][5]

Operational Plan

Follow these step-by-step procedures for the safe handling of this compound from receipt to use.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

  • Store the compound at its recommended temperature of -20°C in a dry, well-ventilated area.[1]

2. Preparation and Handling:

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Wear all the recommended personal protective equipment as detailed in the table above.

  • When preparing solutions, always add acid to the solvent, never the other way around, to avoid splashing.

3. Spill Management:

  • In the event of a spill, immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[3]

  • For small spills, contain the material with an absorbent pad or other suitable inert material.

  • Carefully clean the affected area, and place all contaminated materials into a designated, labeled hazardous waste container.[3]

  • Report the spill to the laboratory supervisor and follow all institutional reporting procedures.[3]

Disposal Plan

Proper disposal of this compound and its waste is critical to ensure environmental safety and regulatory compliance.

1. Waste Collection and Storage:

  • Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container should be compatible with acidic materials.

  • The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[3]

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as bases and oxidizing agents.[3]

2. Neutralization and Disposal:

  • Due to the sulfonic acid groups, the waste will be acidic. Neutralization before disposal is a recommended practice.[6]

  • Conduct the neutralization process within a chemical fume hood.[3]

  • Slowly add a neutralizing agent, such as sodium bicarbonate or sodium carbonate, to the aqueous waste solution while stirring continuously.[3] Be cautious as this reaction may produce gas and heat.

  • Monitor the pH of the solution using a pH meter or pH strips until it is between 6.0 and 8.0.[3]

  • While polyethylene (B3416737) glycol is biodegradable, it is still advisable to avoid releasing it directly into wastewater systems.[7]

  • Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by a certified waste disposal service.[3] Do not pour the neutralized solution down the drain unless permitted by local regulations and institutional policy.[3]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE handle_use Use in Experiment prep_ppe->handle_use prep_hood Work in Fume Hood prep_hood->handle_use handle_receipt Receive & Inspect Chemical handle_store Store at -20°C handle_receipt->handle_store handle_store->handle_use disp_collect Collect Waste in Labeled Container handle_use->disp_collect spill_evacuate Evacuate Area handle_use->spill_evacuate If Spill Occurs disp_neutralize Neutralize Waste (pH 6-8) disp_collect->disp_neutralize disp_dispose Dispose via Certified Service disp_neutralize->disp_dispose spill_contain Contain Spill spill_evacuate->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Contaminated Materials spill_clean->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-PEG4-sulfonic acid
Reactant of Route 2
Reactant of Route 2
Bis-PEG4-sulfonic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.